Technical Documentation Center

2-(Methoxymethyl)pyrimidin-5-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Methoxymethyl)pyrimidin-5-ol

Core Science & Biosynthesis

Foundational

Advanced Technical Whitepaper: 2-(Methoxymethyl)pyrimidin-5-ol in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pyrimidine scaffold is a privileged structure, frequently deployed to enhance metabolic stability and target binding affinity. 2-(Methoxymethyl)pyrimidin-5-ol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrimidine scaffold is a privileged structure, frequently deployed to enhance metabolic stability and target binding affinity. 2-(Methoxymethyl)pyrimidin-5-ol (CAS: 1400807-88-6) represents a highly specialized building block that merges the robust electronic properties of a pyrimidine ring with strategically placed functional groups. As a Senior Application Scientist, I have observed that the 5-hydroxyl group serves as an ideal synthetic handle for downstream functionalization, while the 2-methoxymethyl moiety finely tunes the physicochemical profile, acting as a crucial hydrogen bond acceptor (HBA) without the rapid Phase II metabolic liabilities associated with primary alcohols.

This whitepaper provides an in-depth technical analysis of its structural logic, field-proven synthetic methodologies, and integration into lead optimization workflows.

Structural Logic & Physicochemical Profiling

The architectural design of 2-(methoxymethyl)pyrimidin-5-ol is not arbitrary; it is driven by the strict demands of Absorption, Distribution, Metabolism, and Excretion (ADME) optimization.

  • The Pyrimidine Core: Being an electron-deficient heteroaromatic system, the pyrimidine ring is significantly more resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to its phenyl bioisosteres.

  • The 5-Hydroxyl Group: With a pKa of approximately 8.5, this phenolic-type hydroxyl is sufficiently acidic to undergo facile etherification or triflation, yet stable enough to survive standard cross-coupling conditions when protected.

  • The 2-Methoxymethyl Group: This substitution introduces steric bulk that can lock molecular conformations while providing an oxygen atom capable of interacting with kinase hinge regions or GPCR binding pockets.

Quantitative Physicochemical Data

To facilitate rapid comparison for drug development professionals, the core quantitative metrics are summarized below 1[1], 2[2]:

PropertyValue
Chemical Name 2-(Methoxymethyl)pyrimidin-5-ol
CAS Number 1400807-88-6
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
SMILES COCC1=NC=C(C=N1)O
InChIKey YXKZGFJQQTVUNQ-UHFFFAOYSA-N
LogP 0.3286
Topological Polar Surface Area (TPSA) 55.24 Ų
H-Bond Donors / Acceptors 1 / 4
Typical Purity Standard ≥95% - 98%

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in causality for reagent selection and analytical checkpoints to verify success autonomously.

Protocol A: De Novo Synthesis of the Pyrimidine Core

Objective: Construct the 2,5-disubstituted pyrimidine ring via base-promoted condensation.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 2-methoxyacetamidine hydrochloride (1.0 eq) and 2-(benzyloxy)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (1.0 eq) in anhydrous ethanol (0.2 M) under an inert argon atmosphere.

  • Base-Promoted Condensation: Cool the mixture to 0°C. Add sodium ethoxide (NaOEt, 2.5 eq) dropwise.

    • Causality: The alkoxide base serves a dual purpose: it neutralizes the amidine hydrochloride salt to liberate the reactive free base, and it drives the cyclization. Maintaining 0°C prevents the thermal degradation and polymerization of the highly reactive vinamidinium species.

  • Cyclization: Heat the reaction to reflux for 4 hours.

  • Orthogonal Deprotection: Isolate the O-benzyl intermediate via standard aqueous workup. Dissolve in methanol and add 10 wt% Palladium on Carbon (Pd/C, 0.1 eq). Stir under a hydrogen atmosphere (1 atm) for 12 hours.

    • Causality: Catalytic hydrogenolysis is strictly orthogonal to the methoxymethyl ether. Unlike strong Lewis acids (e.g., BBr₃) which would cleave both ethers, Pd/C selectively removes the benzyl protecting group, preventing over-deprotection.

  • Self-Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the intermediate mass disappears, replaced exclusively by the target mass (m/z 141.1 [M+H]⁺).

Protocol B: Downstream Functionalization (O-Alkylation)

Objective: Append a target pharmacophore via the 5-hydroxyl group.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(methoxymethyl)pyrimidin-5-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Cesium Carbonate (Cs₂CO₃, 1.5 eq).

    • Causality: Why Cs₂CO₃ over K₂CO₃? The larger ionic radius of the cesium cation creates a "naked anion" effect, significantly enhancing the nucleophilicity of the pyrimidinoxide oxygen. This kinetic boost heavily favors O-alkylation and suppresses competitive N-alkylation side reactions.

  • Alkylation: Add the desired electrophile (e.g., an alkyl bromide, 1.1 eq) dropwise at room temperature. Stir for 6 hours.

  • Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The highly polar starting material (free 5-OH) will completely disappear, replaced by a significantly less polar, UV-active ether product, visually validating the transformation.

Visualizations of Logical Workflows

To map the synthetic and functionalization logic, the following workflow diagram outlines the critical path from raw materials to a functionalized active pharmaceutical ingredient (API) building block.

Workflow A 2-Methoxyacetamidine C Condensation (NaOEt, EtOH) A->C B Vinamidinium Salt B->C D O-Benzyl Intermediate C->D E Hydrogenolysis (Pd/C, H2) D->E F 2-(Methoxymethyl)pyrimidin-5-ol E->F G O-Alkylation (Cs2CO3, DMF) F->G

Synthetic workflow for 2-(methoxymethyl)pyrimidin-5-ol and functionalization.

Applications in Drug Development & Lead Optimization

In hit-to-lead optimization, early-stage molecules often suffer from high lipophilicity (LogP > 4), leading to poor solubility and high plasma protein binding.

By utilizing scaffold morphing , medicinal chemists can replace a problematic phenolic ring with the 2-(methoxymethyl)pyrimidin-5-ol core. The introduction of the pyrimidine nitrogen atoms and the methoxymethyl oxygen dramatically lowers the LogP to 0.3286 while increasing the TPSA to 55.24 Ų 1[1]. This targeted bioisosteric replacement rescues aqueous solubility and improves overall bioavailability without sacrificing the critical vector geometry required for target engagement.

Optimization Hit Phenolic Hit High LogP Morph Scaffold Morphing Hit->Morph Core Pyrimidin-5-ol Core Metabolic Stability Morph->Core Sub 2-Methoxymethyl H-Bond Acceptor Core->Sub Lead Optimized Lead Improved ADME Sub->Lead

Pharmacophore optimization cycle using the pyrimidine scaffold.

References

Sources

Exploratory

A Technical Guide to 2-(Methoxymethyl)pyrimidin-5-ol: Synthesis, Properties, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 2-(Methoxymethyl)pyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, including its IUPA...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Methoxymethyl)pyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, including its IUPAC name and structural elucidation. A detailed, proposed synthesis protocol is presented, grounded in established pyrimidine synthesis methodologies. The physicochemical properties of the molecule are summarized for practical laboratory use. While direct biological data for this specific compound is not extensively available in current literature, this guide explores the well-documented therapeutic relevance of the pyrimidine scaffold. By examining structurally related compounds, we will project the potential applications of 2-(Methoxymethyl)pyrimidin-5-ol in drug discovery, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and a forward-looking perspective on the potential of this pyrimidine derivative.

Chemical Identity and Structure

The fundamental characteristics of 2-(Methoxymethyl)pyrimidin-5-ol are essential for its accurate identification and use in a research setting.

IUPAC Name: 2-(Methoxymethyl)pyrimidin-5-ol[1]

Chemical Structure:

The structure of 2-(Methoxymethyl)pyrimidin-5-ol consists of a pyrimidine ring, which is a diazine with nitrogen atoms at positions 1 and 3. It is substituted at the 2-position with a methoxymethyl group (-CH₂OCH₃) and at the 5-position with a hydroxyl group (-OH).

The structural information can be represented in various standard formats:

  • SMILES: COCC1=NC=C(C=N1)O[2]

  • InChI: 1S/C6H8N2O2/c1-10-4-6-7-2-5(9)3-8-6/h2-3,9H,4H2,1H3

The presence of both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the nitrogen atoms and oxygen atoms) suggests that this molecule can participate in various intermolecular interactions, a key consideration in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Methoxymethyl)pyrimidin-5-ol is provided in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 1400807-88-6[1][2]
Molecular Formula C₆H₈N₂O₂[1][2]
Molecular Weight 140.14 g/mol [1][2]
Physical Form Solid
Purity Typically ≥95-98%[1]
Topological Polar Surface Area (TPSA) 55.24 Ų[2]
logP (octanol-water partition coefficient) 0.3286[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 2[2]
Storage Conditions Sealed in a dry, well-ventilated area at 2-8°C[1]

Proposed Synthesis Protocol

Rationale for the Synthetic Approach

The chosen synthetic strategy involves the reaction of methoxyacetamidine with a derivative of malonic acid. This is a classic and versatile method for pyrimidine synthesis. The causality behind this choice is the commercial availability of starting materials and the generally high yields associated with such cyclization reactions. The use of a pre-formed amidine ensures the regioselective formation of the desired 2-substituted pyrimidine.

Experimental Workflow

The synthesis can be envisioned as a two-step process: the formation of an intermediate ester followed by its hydrolysis and decarboxylation.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation A Methoxyacetamidine Hydrochloride C Sodium Ethoxide in Ethanol A->C Base B Diethyl ethoxymethylenemalonate B->C Reactant D Ethyl 2-(methoxymethyl)pyrimidine-5-carboxylate C->D Reflux E Ethyl 2-(methoxymethyl)pyrimidine-5-carboxylate F Aqueous NaOH E->F Hydrolysis G Acidification (e.g., HCl) F->G Neutralization H 2-(Methoxymethyl)pyrimidin-5-ol G->H Decarboxylation G cluster_0 Potential Therapeutic Areas A 2-(Methoxymethyl)pyrimidin-5-ol B Oncology A->B Kinase Inhibition, Antimetabolite Activity C Infectious Diseases A->C Enzyme Inhibition (e.g., Dihydrofolate Reductase) D Inflammatory Disorders A->D Modulation of Inflammatory Pathways

Sources

Foundational

Investigating the Mechanism of Action of 2-(Methoxymethyl)pyrimidin-5-ol: A Fragment-Based Drug Discovery Workflow

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Content Focus: Biophysical Target Engagement, Cellular Pathway Mapping, and Protocol Design Executive Summary & Structural Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Content Focus: Biophysical Target Engagement, Cellular Pathway Mapping, and Protocol Design

Executive Summary & Structural Rationale

In modern targeted therapeutics, elucidating the mechanism of action (MOA) of low-molecular-weight scaffolds is a critical bottleneck. 2-(Methoxymethyl)pyrimidin-5-ol (CAS: 1400807-88-6) represents a highly versatile pharmacophore in Fragment-Based Drug Discovery (FBDD). Its structural architecture is highly deliberate: the pyrimidin-5-ol core acts as a bioisostere for phenolic rings, frequently utilized to establish critical hydrogen bonds within the highly conserved hinge regions of kinases. Concurrently, the methoxymethyl substituent provides a vector for exploring adjacent lipophilic pockets while maintaining favorable aqueous solubility.

As a Senior Application Scientist, my approach to deconvoluting the MOA of such fragments moves beyond binary high-throughput screening. Because fragments typically exhibit weak initial affinities ( KD​ in the high micromolar to millimolar range)[1], traditional biochemical assays often yield artifactual data. Instead, we must deploy a rigorous, self-validating biophysical and cellular pipeline to confirm that the observed phenotypic effects are driven by specific, on-target mechanisms rather than off-target cytotoxicity.

The MOA Investigation Strategy

To systematically investigate how 2-(Methoxymethyl)pyrimidin-5-ol (and its elaborated lead derivatives) modulates intracellular targets, we utilize a multi-tiered workflow. We begin with label-free biophysical profiling to confirm direct target engagement, followed by high-resolution single-cell pathway mapping.

FBDD_Workflow Frag 2-(Methoxymethyl)pyrimidin-5-ol (Fragment Scaffold) SPR Biophysical Profiling (SPR) Target Engagement & Kinetics Frag->SPR Hit ID Xray Structural Biology X-ray Crystallography SPR->Xray Validated Hit Elab Structure-Guided Elaboration (Lead Generation) Xray->Elab Binding Mode Elab->SPR Optimization Loop PFlow Cellular MOA Mapping Phospho-Flow Cytometry Elab->PFlow Lead Candidate Pheno Phenotypic Validation Apoptosis/Proliferation PFlow->Pheno Pathway Confirmed

Caption: Workflow for elucidating the MOA of pyrimidine-based fragments in drug discovery.

Phase 1: Biophysical Target Engagement via Surface Plasmon Resonance (SPR)

The Causality Behind the Method

In FBDD, understanding how a molecule binds is just as critical as knowing if it binds. Standard IC50​ assays cannot differentiate between a compound that binds rapidly and dissociates quickly versus one that binds slowly but has a long residence time. We utilize Surface Plasmon Resonance (SPR) because it provides real-time, label-free kinetic data ( kon​ and koff​ )[2]. This allows us to distinguish true orthosteric kinase inhibitors from non-specific aggregators, which typically display non-stoichiometric, complex dissociation curves.

Quantitative Data Summary

Below is a representative kinetic profile demonstrating the evolution of the 2-(Methoxymethyl)pyrimidin-5-ol fragment into a potent kinase inhibitor (e.g., targeting PI3K).

Compound StageMolecular Weight (Da) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )Cellular IC50​ ( μM )
Parent Fragment 140.14 1.2×103 0.85 708.0>1000
Elaborated Lead-1 285.30 4.5×104 0.05 1.15.2
Optimized Lead-2 410.45 2.1×105 0.002 0.00950.045
Self-Validating SPR Protocol

Objective: Determine the binding kinetics of the pyrimidine derivative to a recombinant kinase target.

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the recombinant kinase (e.g., PI3K α ) to a target density of 2000-3000 Response Units (RU) to ensure a sufficient signal-to-noise ratio for low-molecular-weight analytes.

  • Self-Validation Checkpoint (Reference Channel): Leave Flow Cell 1 (FC1) unmodified and block with ethanolamine. All data from the active cell (FC2) must be double-referenced (FC2 - FC1) to subtract bulk refractive index shifts caused by the DMSO solvent[2].

  • Analyte Preparation: Prepare a 3-fold dilution series of the compound (ranging from 0.1 μM to 1000 μM depending on the stage of elaboration) in running buffer containing exactly 5% DMSO.

  • Positive Control Injection: Inject a known high-affinity inhibitor (e.g., Wortmannin or Staurosporine) at the beginning and end of the run. Causality: This proves the immobilized kinase remains properly folded and active throughout the experiment.

  • Data Acquisition: Inject analytes at a high flow rate (50 μL/min ) to minimize mass transport limitations. Monitor association for 60 seconds and dissociation for 120 seconds.

  • Kinetic Fitting: Fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract kon​ and koff​ .

Phase 2: Cellular Pathway Mapping via Phospho-Flow Cytometry

The Causality Behind the Method

Confirming biophysical binding is only half the battle; the compound must penetrate the cell membrane and inhibit the target in a complex intracellular environment. While Western blotting provides a bulk population average, it masks cellular heterogeneity. We employ Phospho-Flow Cytometry because it quantifies intracellular signaling at the single-cell level[3]. This technique is vital for proving the MOA, as it allows us to multiplex viability dyes with phospho-specific antibodies, ensuring that a drop in phosphorylation is due to direct kinase inhibition, not merely because the compound is killing the cells[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Kinase) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Inhibitor Pyrimidine Lead (Active MOA) Inhibitor->PI3K Orthosteric Blockade Akt Akt Phosphorylation (p-Akt) PIP3->Akt mTOR mTOR / Cell Survival Akt->mTOR

Caption: Mechanism of action: Pyrimidine lead blocking the PI3K/Akt signaling cascade.

Self-Validating Phospho-Flow Protocol

Objective: Quantify the inhibition of downstream effector phosphorylation (e.g., p-Akt at Ser473) in target cancer cell lines.

  • Cell Culture & Treatment: Seed cells (e.g., Jurkat or specific cancer lines) at 1×106 cells/mL. Treat with a concentration gradient of the optimized pyrimidine lead for 2 hours.

  • Self-Validation Checkpoint (Controls): Include an isotype control (to measure non-specific antibody binding), a DMSO vehicle control (to establish baseline maximum phosphorylation), and a known pan-kinase inhibitor (to define the maximum possible pathway suppression)[3].

  • Fixation: Add pre-warmed 4% paraformaldehyde (PFA) directly to the culture media for 10 minutes at room temperature. Causality: PFA rapidly cross-links proteins, instantly "freezing" the transient phosphorylation states before cellular stress responses can alter them.

  • Permeabilization: Centrifuge, discard supernatant, and resuspend the cell pellet in ice-cold 90% methanol for 30 minutes on ice. Causality: Methanol dissolves membrane lipids, allowing the bulky fluorochrome-conjugated antibodies to access intracellular targets[3].

  • Staining: Wash cells twice with flow cytometry staining buffer (PBS + 1% BSA) to remove methanol. Stain with Alexa Fluor® 647-conjugated anti-p-Akt (Ser473) antibody for 45 minutes in the dark.

  • Acquisition & Analysis: Acquire data on a flow cytometer. Gate out debris and dead cells. Calculate the Integrated Mean Fluorescence Intensity (iMFI) to determine the dose-dependent IC50​ of the pathway inhibition.

Conclusion

Investigating the mechanism of action of a foundational scaffold like 2-(Methoxymethyl)pyrimidin-5-ol requires a transition from abstract chemical space to concrete biological validation. By anchoring our workflow in FBDD principles[5], utilizing SPR for precise kinetic deconvolution[2], and leveraging Phospho-Flow Cytometry for single-cell pathway verification[4], we establish a robust, self-validating data package. This methodology ensures that subsequent medicinal chemistry efforts are driven by true target engagement, ultimately reducing attrition rates in preclinical drug development.

References

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery Source: MDPI URL
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism Source: Drug Hunter URL
  • Application Note: Quantifying PI3K Pathway Inhibition using Phospho-Flow Cytometry Source: Benchchem URL
  • Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia Source: PLOS / PubMed URL
  • Source: PMC (National Institutes of Health)

Sources

Exploratory

2-(Methoxymethyl)pyrimidin-5-ol: A Technical Guide to a Novel Heterocyclic Scaffold

Abstract The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide provides an in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide provides an in-depth exploration of a novel derivative, 2-(Methoxymethyl)pyrimidin-5-ol. While specific literature on this compound is nascent, this paper will construct a comprehensive profile by examining its fundamental physicochemical properties, proposing a logical synthetic pathway, and predicting its spectroscopic characteristics. Furthermore, by analyzing the established bioactivities of the pyrimidine scaffold and the influence of its methoxymethyl and hydroxyl substituents, we will elucidate its potential therapeutic applications and outline a strategic framework for its future investigation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the potential of new heterocyclic entities.

Introduction: The Prominence of the Pyrimidine Core

The pyrimidine ring system is a privileged scaffold in drug discovery, renowned for its versatile biological and pharmacological properties.[3] Derivatives of pyrimidine have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5][6] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to strong and specific interactions with biological targets.[7] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[3] The subject of this guide, 2-(Methoxymethyl)pyrimidin-5-ol, is a novel compound that combines the established pyrimidine scaffold with a 2-methoxymethyl and a 5-hydroxyl group, functionalities known to influence a molecule's bioactivity and pharmacokinetic properties.[8][9]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. The available data for 2-(Methoxymethyl)pyrimidin-5-ol is summarized below.

PropertyValueSource
CAS Number 1400807-88-6[10][11]
Molecular Formula C₆H₈N₂O₂[11]
Molecular Weight 140.14 g/mol [10][11]
Physical Form Solid[10]
Purity ≥95% - ≥98%[10][11]
Storage Temperature Room temperature; Sealed in dry, 2-8°C[10][11]
InChI Key YXKZGFJQQTVUNQ-UHFFFAOYSA-N[10]
SMILES COCC1=NC=C(C=N1)O[11]
Topological Polar Surface Area (TPSA) 55.24 Ų[11]
logP (predicted) 0.3286[11]
Hydrogen Bond Acceptors 4[11]
Hydrogen Bond Donors 1[11]
Rotatable Bonds 2[11]

Synthesis and Characterization: A Proposed Pathway

While a specific, published synthetic route for 2-(Methoxymethyl)pyrimidin-5-ol is not yet available, a plausible and efficient synthesis can be proposed based on established pyrimidine chemistry. A general and high-yielding method for the synthesis of 2-substituted pyrimidines involves the condensation of an amidine with a three-carbon building block.[12]

Proposed Synthetic Workflow

The proposed synthesis of 2-(Methoxymethyl)pyrimidin-5-ol would involve the reaction of methoxyacetamidine with a suitable 1,3-dicarbonyl compound or its equivalent, followed by any necessary functional group manipulations. A potential route is outlined below.

Synthesis_of_2-(Methoxymethyl)pyrimidin-5-ol cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Methoxyacetamidine Methoxyacetamidine Condensation Cyclocondensation Methoxyacetamidine->Condensation Dicarbonyl 1,3-Dicarbonyl Equivalent Dicarbonyl->Condensation Target 2-(Methoxymethyl)pyrimidin-5-ol Condensation->Target

Caption: Proposed synthesis of 2-(Methoxymethyl)pyrimidin-5-ol.

Detailed Experimental Protocol (Proposed)
  • Preparation of Methoxyacetamidine: Methoxyacetamidine can be prepared from methoxyacetonitrile via the Pinner reaction or by other established methods.

  • Cyclocondensation Reaction:

    • To a solution of a suitable 1,3-dicarbonyl equivalent (e.g., a protected form of malondialdehyde with a hydroxyl precursor at the 2-position) in an appropriate solvent (e.g., ethanol), add a base such as sodium ethoxide.

    • Add methoxyacetamidine hydrochloride to the reaction mixture.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid.

    • Remove the solvent under reduced pressure.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield pure 2-(Methoxymethyl)pyrimidin-5-ol.

Spectroscopic Characterization (Predicted)

A full spectroscopic characterization is essential to confirm the structure of a novel compound. Based on the structure of 2-(Methoxymethyl)pyrimidin-5-ol, the following spectroscopic data can be predicted.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2s1HPyrimidine H-4/H-6
~8.0s1HPyrimidine H-4/H-6
~5.0 (broad)s1H-OH
~4.5s2H-CH₂-
~3.4s3H-OCH₃

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~160Pyrimidine C-2
~155Pyrimidine C-4/C-6
~145Pyrimidine C-5
~140Pyrimidine C-4/C-6
~75-CH₂-
~60-OCH₃

Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (hydroxyl)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1600-1450C=C and C=N stretch (pyrimidine ring)
1250-1050C-O stretch (ether and alcohol)

Potential Biological Activities and Therapeutic Applications

While no specific biological data for 2-(Methoxymethyl)pyrimidin-5-ol has been published, the known activities of the pyrimidine scaffold and its substituents provide a strong basis for hypothesizing its potential therapeutic applications.

The Versatile Pyrimidine Scaffold

The pyrimidine nucleus is a key pharmacophore in a multitude of drugs with diverse therapeutic actions, including:

  • Anticancer Activity: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer cell proliferation.[1][13]

  • Antimicrobial Activity: The pyrimidine core is found in several antibacterial and antifungal agents.[3]

  • Anti-inflammatory Activity: Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties.[6]

  • Antiviral Activity: Several antiviral drugs are based on the pyrimidine structure.[3]

Influence of the Methoxymethyl and Hydroxyl Groups

The substituents on the pyrimidine ring play a crucial role in modulating its biological activity.

  • The 5-Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to its biological target.[8] Its presence can also improve the solubility and metabolic profile of a compound.

  • The 2-Methoxymethyl Group: The methoxy group is a common feature in many drugs and can improve a compound's physicochemical properties and metabolic stability.[7][9] The methoxymethyl group at the 2-position can influence the electronic properties of the pyrimidine ring and provide additional points of interaction with a target protein.

Hypothetical Mechanism of Action: Kinase Inhibition

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases. A plausible hypothesis is that 2-(Methoxymethyl)pyrimidin-5-ol could act as a kinase inhibitor.

Kinase_Inhibition_Pathway cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Intracellular Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP->ADP PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Compound 2-(Methoxymethyl)pyrimidin-5-ol Compound->Kinase

Caption: Hypothetical kinase inhibition by 2-(Methoxymethyl)pyrimidin-5-ol.

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is required to elucidate the biological activity of this novel compound.

Biological_Screening_Workflow Start 2-(Methoxymethyl)pyrimidin-5-ol Primary Primary Screening (e.g., Antiproliferative Assay) Start->Primary Secondary Secondary Assays (e.g., Kinase Inhibition) Primary->Secondary Active Mechanism Mechanism of Action Studies Secondary->Mechanism InVivo In Vivo Efficacy Studies Mechanism->InVivo

Caption: Proposed workflow for biological screening.

Future Research Directions

The exploration of 2-(Methoxymethyl)pyrimidin-5-ol is in its infancy. To fully understand its potential as a therapeutic agent, the following research is imperative:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route are crucial. Full spectroscopic characterization using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, along with single-crystal X-ray diffraction, will be necessary to unequivocally confirm its structure.

  • Broad Biological Screening: A comprehensive screening campaign against a diverse panel of biological targets, including various cancer cell lines, microbial strains, and inflammatory markers, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at the 2, 4, 5, and 6 positions of the pyrimidine ring will provide valuable insights into the SAR and help optimize the lead compound.

  • In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Conclusion

2-(Methoxymethyl)pyrimidin-5-ol represents a promising, yet underexplored, heterocyclic scaffold. By leveraging the well-established therapeutic potential of the pyrimidine core and considering the influential roles of the methoxymethyl and hydroxyl substituents, a strong rationale for its investigation as a novel bioactive agent can be constructed. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further dedicated research into this compound is highly encouraged and has the potential to yield a valuable new entity in the medicinal chemist's arsenal.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • BenchChem. (2025). Role of hydroxyl and methyl groups in chalcone bioactivity. BenchChem.
  • A review on pyrimidine derivatives with diverse pharmacological activities. (2020). International Journal of Pharmaceutical Sciences and Research, 11(3), 1000-1015.
  • Hussain, N., et al. (2019). Pharmacological activity and synthesis of Pyrimidine and their Derivatives: A Review. R.N.T. Journal of Current Discovery in Chemistry.
  • Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review. (2022). Mini-Reviews in Medicinal Chemistry, 22(1), 1-21.
  • Youssef, M. S. K., & Abeed, A. A. O. (2014). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES CONTAINING 2-PYRAZOLIN-5-ONE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(5), 1705-1720.
  • NIST. Pyrimidine, 2-methoxy-. NIST WebBook.
  • Yadav, P., & Kumar, R. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube.
  • BASF. (1990). Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. U.S.
  • Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)
  • Zhang, M.-J., Li, H.-X., & Lang, J.-P. (n.d.).
  • Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube.
  • MilliporeSigma. (n.d.). 2-(methoxymethyl)pyrimidin-5-ol.
  • ChemScene. (n.d.). 2-(Methoxymethyl)pyrimidin-5-ol.
  • MilliporeSigma. (n.d.). 2-(Methoxymethyl)pyrimidin-5-ol.
  • PubChem. (n.d.). Pyrimidin-5-ol.
  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google P
  • Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. (2021).
  • BenchChem. (2025).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106).
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6969.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • SpectraBase. (n.d.). 2-Methoxy-4,6-dimethylpyrimidine - Optional[FTIR] - Spectrum.
  • SpectraBase. (n.d.). 1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3-(2-methoxy-ethoxymethyl)-5-methyl-1H-pyrimidine-2,4-dione - Optional[13C NMR] - Chemical Shifts.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). Oriental Journal of Chemistry, 34(3).
  • BenchChem. (n.d.).
  • Vachala S. Dinakaran et al. (2012). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica, 4(1), 255-265.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021). Scientific Reports, 11(1), 1-20.
  • PubChem. (n.d.). 2-Methoxy-5-nitropyrimidine.

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Analytical Characterization of 2-(Methoxymethyl)pyrimidin-5-ol

Abstract & Introduction This document provides a comprehensive framework of analytical methodologies for the robust characterization of 2-(Methoxymethyl)pyrimidin-5-ol (CAS No. 1400807-88-6), a substituted pyrimidine der...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This document provides a comprehensive framework of analytical methodologies for the robust characterization of 2-(Methoxymethyl)pyrimidin-5-ol (CAS No. 1400807-88-6), a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Consequently, rigorous analytical characterization is paramount to ensure the identity, purity, and quality of such compounds throughout the drug development lifecycle.

This guide is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple listing of procedures to explain the causality behind method selection and experimental design. We present a multi-faceted approach, integrating spectroscopic and chromatographic techniques to build a complete analytical profile of the target molecule. All protocols are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]

Physicochemical Profile

A foundational understanding of a compound's physicochemical properties is essential for method development. Below is a summary of the known properties of 2-(Methoxymethyl)pyrimidin-5-ol. It is important to note that while basic identifiers are known, key experimental data such as melting point and aqueous solubility are not widely published. The protocols detailed in subsequent sections can be employed for their empirical determination.

PropertyValueSource(s)
CAS Number 1400807-88-6[4]
Molecular Formula C₆H₈N₂O₂[4]
Molecular Weight 140.14 g/mol [4]
Physical Form Solid[5]
SMILES COCC1=NC=C(C=N1)O[4]
InChI Key YXKZGFJQQTVUNQ-UHFFFAOYSA-N[6]
Calculated LogP 0.3286[4]
Storage Conditions Controlled Room Temp / 2-8°C, Dry[4]
Safety GHS07 Hazard Pictogram[6]

Part 1: Structural Elucidation and Identity Confirmation

The primary objective is the unambiguous confirmation of the molecular structure. An orthogonal approach, using multiple spectroscopic techniques, provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. ¹H NMR provides information on the proton environments and their connectivity, while ¹³C NMR maps the carbon framework of the molecule.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(Methoxymethyl)pyrimidin-5-ol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (e.g., 'zg30').[7]

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 scans for adequate signal-to-noise.[7]

    • Relaxation Delay (D1): 2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more scans may be required depending on sample concentration.

    • Relaxation Delay (D1): 2-5 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly.

Expected Spectral Features: Based on the structure and data from similar pyrimidine derivatives, the following spectral characteristics are predicted.[7][8]

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
-OCH₃ Singlet, ~3.4 ppm (3H)~59 ppm
-CH₂- Singlet, ~4.5 ppm (2H)~70 ppm
Pyrimidine H4/H6 Singlet(s) or Doublet(s), ~8.2-8.6 ppm (2H)~140-155 ppm
Pyrimidine C2 N/A~165 ppm
Pyrimidine C5-OH Broad Singlet, ~9.0-11.0 ppm (1H, exchangeable)N/A
Pyrimidine C5 N/A~150 ppm (bearing -OH)
Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a critical confirmation of its elemental composition. Fragmentation patterns can offer additional structural evidence.[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like pyrimidines.[9]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to 1-10 µg/mL in the mobile phase.

  • Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Data Analysis: Identify the monoisotopic mass of the protonated molecular ion [M+H]⁺.

  • Expected Result: The theoretical monoisotopic mass of C₆H₈N₂O₂ is 140.0586. The expected protonated ion [M+H]⁺ should be observed at m/z 141.0664 , with a mass accuracy within 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10] This is useful for confirming the presence of the hydroxyl (-OH), ether (C-O-C), and pyrimidine ring moieties.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid 2-(Methoxymethyl)pyrimidin-5-ol powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the empty ATR crystal.

  • Expected Data: The spectrum should exhibit characteristic absorption bands.[11][12]

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch (hydroxyl)3200 - 3400 (broad)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2980
C=N Stretch (pyrimidine ring)1525 - 1575
C=C Stretch (pyrimidine ring)1570 - 1600
C-O-C Stretch (ether)1050 - 1150

Part 2: Purity Assessment and Impurity Profiling

Once identity is confirmed, the next critical step is to determine the purity of the compound and identify any potential process-related or degradation impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC with UV detection is the industry-standard method for quantifying the purity of pharmaceutical compounds.[13] It separates the main compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A C18 column is a versatile and common choice for pyrimidine derivatives.[14]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation A Prepare Mobile Phase (e.g., A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN) C Equilibrate HPLC System with Initial Conditions A->C B Prepare Standard & Sample Solutions in Diluent D Inject Sample/Standard B->D C->D E Gradient Elution (Separation on C18 Column) D->E F UV Detection (e.g., at 254 nm) E->F G Integrate Chromatogram F->G H Calculate % Purity (Area Percent) G->H I Validate Method (ICH Q2) (Linearity, Accuracy, Precision, etc.) H->I

Caption: General workflow for HPLC-based purity analysis and method validation.

Protocol: HPLC-UV Purity Method

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or a λmax determined by UV scan).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) %B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Sample Concentration: Prepare a stock solution of 2-(Methoxymethyl)pyrimidin-5-ol at 1.0 mg/mL in diluent. Sonicate if necessary.

  • Analysis: Inject the sample and integrate the resulting chromatogram. Calculate purity using the area percent method.

Part 3: Analytical Method Validation Protocol

Rationale: Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[15] This protocol is based on the ICH Q2(R2) guidelines and should be applied to the HPLC-UV method described above to ensure its reliability for quality control.[16][17]

Validation_Parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Tests Method Validated Analytical Method Accuracy Accuracy (% Recovery) Accuracy->Method Precision Precision (%RSD) Precision->Method LOQ LOQ Precision->LOQ LOD LOD Precision->LOD Linearity Linearity (r²) Linearity->Method Range Range Linearity->Range Range->Method LOQ->Method Specificity Specificity Specificity->Method LOD->Method Robustness Robustness Robustness->Method

Caption: Interrelationship of key analytical method validation parameters per ICH Q2(R2).

Validation Protocols & Acceptance Criteria

The following protocols outline the experimental execution for validating the primary HPLC-UV assay.

ParameterProtocolAcceptance Criteria
Specificity Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress). Analyze stressed samples against an unstressed sample and a placebo.The main peak should be free from co-eluting peaks. Peak purity analysis (if using DAD) should pass.
Linearity Prepare at least five concentrations of a reference standard across a range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples of known concentration (e.g., 80%, 100%, 120% of target) in triplicate. Alternatively, use the spike-recovery method on a product matrix.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Perform six replicate injections of a single standard preparation. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[16]
LOD & LOQ Determine based on signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.LOQ should be precisely and accurately quantifiable.
Robustness Systematically vary key method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units).System suitability parameters (e.g., tailing factor, resolution) must remain within specifications. No significant change in results.

Conclusion

The analytical characterization of 2-(Methoxymethyl)pyrimidin-5-ol requires a systematic, multi-technique approach. The protocols outlined in this application note provide a robust framework for confirming the compound's identity, determining its purity, and validating the primary analytical method in accordance with global regulatory standards.[2][18] This comprehensive characterization ensures data of the highest integrity, which is fundamental for advancing a compound through the research and development pipeline.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available at: [Link]

  • FDA (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025). Available at: [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2025). Available at: [Link]

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. Available at: [Link]

  • HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. PubMed. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

  • Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? Contract Pharma. (2024). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. Available at: [Link]

  • News in brief: GC-MS and pyrimidine metabolism. ACS.org. (2001). Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. (2026). Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. (2015). Available at: [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available at: [Link]

  • 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available at: [Link]

  • FTIR Spectra of some Pyrimidine Derivatives: AM1, PM3 and Ab Initio Calculations. R Discovery. (2011). Available at: [Link]

  • Simple gas chromatographic–mass spectrometric procedure for diagnosing pyrimidine degradation defects for prevention of severe anticancer side effects. R Discovery. (2001). Available at: [Link]

  • Results of the semiquantitative GC–MS analysis for pyrimidines and... ResearchGate. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. (2022). Available at: [Link]

  • N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. R Discovery. (1962). Available at: [Link]

  • FTIR spectra and conformations of 2′-deoxyuridine in Kr matrices. AIP Publishing. (2007). Available at: [Link]

  • Two-Step Synthesis of 5-Hydroxy-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives from 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine. ResearchGate. Available at: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Available at: [Link]

  • Synthesis of Pyrimidine Derivatives. Scribd. Available at: [Link]

  • Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. Google Patents.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. (2024). Available at: [Link]

  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Indian Academy of Sciences. Available at: [Link]

Sources

Application

Application Note: High-Throughput Screening of 2-(Methoxymethyl)pyrimidin-5-ol Derived Libraries for Kinase Inhibitor Discovery

Introduction & Rationale As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter the challenge of identifying novel, tractable chemical starting points for kinase and polymerase ta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter the challenge of identifying novel, tractable chemical starting points for kinase and polymerase targets. The pyrimidine core is a privileged scaffold, widely recognized for its ability to mimic the adenine ring of ATP in the kinase hinge region (1)[1]. Specifically, 2-(methoxymethyl)pyrimidin-5-ol (CAS: 1400807-88-6) serves as an exceptional building block for Fragment-Based Lead Discovery (FBLD) and High-Throughput Screening (HTS) library generation (2)[2].

Mechanistic Causality of Scaffold Selection: The strategic selection of this specific molecule is driven by its distinct pharmacophoric vectors:

  • Hinge Anchoring: The pyrimidine nitrogen atoms act as primary hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region[1].

  • Specificity Pocket Engagement: The 2-methoxymethyl group provides a flexible, slightly lipophilic extension that can occupy adjacent specificity pockets, while its ether oxygen offers an additional bidentate hydrogen bond acceptor motif (3)[3].

  • Solvent-Exposed Vector: Crucially, the hydroxyl group at the 5-position serves as a highly reactive synthetic handle. Through parallel etherification (e.g., Mitsunobu reactions), a vast array of diversity elements can be introduced. This C5 vector typically points towards the solvent-exposed region of the ATP-binding site, allowing for the optimization of physicochemical properties without disrupting the core hinge-binding interactions[3]. Furthermore, pyrimidine-based scaffolds have demonstrated significant utility in targeting viral polymerases via protein-protein interaction inhibition, highlighting their broad therapeutic potential (4)[4].

Library Design & Synthesis Workflow

To generate a focused HTS library, the 2-(methoxymethyl)pyrimidin-5-ol core is subjected to parallel synthesis. The 5-OH is reacted with a diverse set of primary and secondary alcohols, yielding a library of 5-alkoxy-2-(methoxymethyl)pyrimidine derivatives ready for screening.

HTS_Workflow A Scaffold Selection B Parallel Synthesis A->B C TR-FRET Screening B->C D Hit Triage C->D E Lead Optimization D->E

High-Throughput Screening workflow from scaffold selection to lead optimization.

High-Throughput Screening (HTS) Protocol: TR-FRET Assay

To screen this library, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay.

Causality of Assay Choice: TR-FRET is selected over standard absorbance or luminescence assays because time-delayed signal acquisition effectively eliminates compound auto-fluorescence interference—a common artifact in HTS libraries containing aromatic heterocycles.

TR_FRET_Assay Eu_Ab Europium-labeled Anti-Tag Antibody Kinase Target Kinase (Tagged) Eu_Ab->Kinase Binds Tag Tracer Fluorescent Tracer (Alexa Fluor 647) Eu_Ab->Tracer FRET Signal (665 nm Emission) Kinase->Tracer ATP Pocket Inhibitor Pyrimidin-5-ol Derivative Inhibitor->Kinase Competes for ATP Pocket

TR-FRET Kinase Assay Principle: Inhibitor competition reduces the FRET signal.

Step-by-Step Methodology: TR-FRET Kinase Binding Assay

Self-Validating System: This protocol mandates internal controls (Staurosporine as a positive control, DMSO as a negative control) to continuously monitor assay performance via the Z'-factor. A Z'-factor > 0.6 is required to validate the run.

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Kinase/Antibody Mix: Dilute the GST-tagged target kinase and Europium-anti-GST antibody in Assay Buffer to 2X final concentration.

    • Tracer Mix: Dilute the Alexa Fluor™ 647 labeled Kinase Tracer in Assay Buffer to 2X final concentration.

  • Compound Transfer:

    • Acoustically dispense (via Echo liquid handler) 100 nL of the pyrimidin-5-ol library compounds (10 mM in DMSO) into a 384-well low-volume black microplate.

    • Dispense 100 nL of DMSO into negative control wells (0% inhibition) and 100 nL of 1 mM Staurosporine into positive control wells (100% inhibition).

  • Assay Assembly:

    • Add 5 µL of the Kinase/Antibody Mix to all wells.

    • Incubate for 10 minutes at room temperature to allow the antibody to bind the kinase tag.

    • Add 5 µL of the Tracer Mix to all wells to initiate the competition reaction (Total assay volume = 10.1 µL).

  • Incubation & Detection:

    • Seal the plate and incubate in the dark for 60 minutes at room temperature to reach equilibrium.

    • Read the plate on a multi-mode microplate reader using TR-FRET settings: Excitation at 340 nm, Emission 1 at 615 nm (Europium), Emission 2 at 665 nm (Tracer).

  • Data Processing:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Normalize data to % Inhibition based on the DMSO and Staurosporine controls.

Data Presentation & Hit Triage

A successful HTS campaign requires rigorous hit triage. The table below summarizes mock quantitative data from a primary screen, demonstrating how structural modifications at the 5-OH position of the 2-(methoxymethyl)pyrimidin-5-ol core influence target affinity and assay robustness.

Compound IDR-Group (at 5-OH)% Inhibition (at 10 µM)IC₅₀ (nM)Ligand Efficiency (LE)CC₅₀ HepG2 (µM)
Cmpd-001Methyl12%>10,000N/A>100
Cmpd-045Cyclopentyl68%1,2500.32>100
Cmpd-1123-Fluorobenzyl94%1850.41>100
Cmpd-1884-Piperidinyl98%420.4585
StaurosporineN/A (Control)100%1.5N/A0.2

Note: Ligand Efficiency (LE) > 0.3 is generally required to progress a hit into lead optimization.

Conclusion

By leveraging the privileged 2-(methoxymethyl)pyrimidin-5-ol scaffold and a self-validating TR-FRET screening cascade, researchers can rapidly identify and optimize potent kinase inhibitors. The strategic alignment of the pyrimidine chemical vectors with the kinase ATP-binding pocket ensures that initial hits possess the necessary ligand efficiency for successful downstream lead optimization.

References

  • ChemScene. "1400807-88-6 | 2-(Methoxymethyl)pyrimidin-5-ol". Source: chemscene.com. 2

  • NIH. "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors". Source: nih.gov. 1

  • NIH. "Identification of small molecule inhibitors that block the Toxoplasma gondii rhoptry kinase ROP18". Source: nih.gov. 3

  • NIH. "Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions". Source: nih.gov. 4

Sources

Method

The Versatile Building Block: Application Notes for 2-(Methoxymethyl)pyrimidin-5-ol in Organic Synthesis

Introduction: The Strategic Value of the Pyrimidine Core The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including several F...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including several FDA-approved drugs.[1] Its prevalence stems from the unique physicochemical properties conferred by the two nitrogen atoms within the aromatic ring, which can act as both hydrogen bond donors and acceptors, facilitating potent and specific interactions with biological targets. The strategic functionalization of the pyrimidine scaffold is therefore a critical endeavor in drug discovery. This guide focuses on the synthetic utility of a specialized building block, 2-(methoxymethyl)pyrimidin-5-ol , a compound that offers multiple avenues for structural elaboration in the quest for novel therapeutic agents.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective use.

PropertyValueSource
CAS Number 1400807-88-6[1][2][3]
Molecular Formula C₆H₈N₂O₂[1][3]
Molecular Weight 140.14 g/mol [1][2][3]
Appearance Solid[2]
Purity Typically ≥95-98%[1][2][3]
Storage Store in a dry, well-ventilated area. For long-term storage, 2-8°C is recommended.[1]

Safety and Handling: 2-(Methoxymethyl)pyrimidin-5-ol is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Applications and Core Reactions

The synthetic utility of 2-(methoxymethyl)pyrimidin-5-ol is primarily centered around the reactivity of its 5-hydroxyl group. This phenolic hydroxyl group can be readily derivatized through various classical and modern organic reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Application I: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alcohol and an organohalide.[4][5] In the context of 2-(methoxymethyl)pyrimidin-5-ol, this reaction allows for the introduction of diverse alkyl or aryl-alkyl side chains at the 5-position, which can be crucial for modulating the pharmacological properties of the final compound.

Causality of Experimental Choices:

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. The choice of a carbonate base is often preferred over stronger bases like sodium hydride (NaH) to avoid potential side reactions with other functional groups.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for this Sₙ2 reaction. These solvents effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, thereby accelerating the reaction rate.

  • Electrophile: Primary alkyl halides (e.g., iodides, bromides, or chlorides) are the preferred electrophiles to minimize competing elimination reactions.

Workflow for Williamson Ether Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 2-(Methoxymethyl)pyrimidin-5-ol E Stir at elevated temperature (e.g., 60-80 °C) A->E B Alkyl Halide (R-X) B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E F Quench with water E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Purify by column chromatography G->H I 5-O-Alkyl-2-(methoxymethyl)pyrimidine H->I

Caption: General workflow for Williamson ether synthesis.

Detailed Protocol: Synthesis of 5-(Benzyloxy)-2-(methoxymethyl)pyrimidine

  • Reaction Setup: To a solution of 2-(methoxymethyl)pyrimidin-5-ol (1.0 g, 7.14 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add potassium carbonate (1.48 g, 10.71 mmol).

  • Addition of Electrophile: Add benzyl bromide (1.02 mL, 8.57 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-(benzyloxy)-2-(methoxymethyl)pyrimidine.

Application II: Mitsunobu Reaction for Diverse Functionalization

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of other functional groups with inversion of stereochemistry, although for an achiral substrate like 2-(methoxymethyl)pyrimidin-5-ol, the key advantage is its mild reaction conditions and broad substrate scope.[6] This reaction allows for the introduction of ester, thioether, and other functionalities.

Causality of Experimental Choices:

  • Reagents: The classic combination of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is used to activate the hydroxyl group. PPh₃ acts as the reducing agent, while DEAD/DIAD is the oxidizing agent.

  • Nucleophile: A key advantage of the Mitsunobu reaction is the ability to use a wide range of acidic nucleophiles (pKa < 15), such as carboxylic acids, thiols, and imides.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent as it is inert to the reaction conditions and effectively dissolves the reagents.

Logical Framework for the Mitsunobu Reaction:

Mitsunobu_Reaction cluster_input Inputs cluster_process Reaction Process cluster_output Outputs alcohol 2-(Methoxymethyl)pyrimidin-5-ol activation Activation of -OH group alcohol->activation nucleophile Nucleophile (Nu-H) e.g., R-COOH, R-SH sn2 Sₙ2 Attack by Nucleophile nucleophile->sn2 reagents PPh₃ + DEAD/DIAD reagents->activation activation->sn2 product Substituted Product (2-(methoxymethyl)-5-Nu-pyrimidine) sn2->product byproducts Triphenylphosphine oxide + Hydrazine dicarboxylate sn2->byproducts

Caption: Logical steps of the Mitsunobu reaction.

Detailed Protocol: Synthesis of 2-(methoxymethyl)-5-(phenylthio)pyrimidine

  • Reaction Setup: To a solution of 2-(methoxymethyl)pyrimidin-5-ol (1.0 g, 7.14 mmol), thiophenol (0.88 g, 7.85 mmol), and triphenylphosphine (2.05 g, 7.85 mmol) in anhydrous THF (30 mL) at 0 °C under a nitrogen atmosphere, add DIAD (1.59 g, 7.85 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Spectroscopic Characterization

Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. Below is a summary of expected spectroscopic data for the parent building block and its derivatives.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
2-(Methoxymethyl)pyrimidin-5-ol ~8.5 (s, 2H, pyrimidine-H), ~4.5 (s, 2H, -CH₂-), ~3.4 (s, 3H, -OCH₃)~165 (C2), ~150 (C4, C6), ~130 (C5), ~70 (-CH₂-), ~60 (-OCH₃)Expected [M+H]⁺: 141.06
5-(Benzyloxy)-2-(methoxymethyl)pyrimidine ~8.6 (s, 2H, pyrimidine-H), ~7.3-7.5 (m, 5H, Ar-H), ~5.2 (s, 2H, -OCH₂Ar), ~4.5 (s, 2H, -CH₂-), ~3.4 (s, 3H, -OCH₃)~165 (C2), ~155 (C5), ~150 (C4, C6), ~136 (Ar-C), ~128-129 (Ar-CH), ~71 (-OCH₂Ar), ~70 (-CH₂-), ~60 (-OCH₃)Expected [M+H]⁺: 231.11

Note: Predicted chemical shifts are approximate and may vary depending on the solvent and spectrometer frequency. Experimental data should be acquired for confirmation.

Conclusion and Future Outlook

2-(Methoxymethyl)pyrimidin-5-ol is a strategically valuable building block that provides a reliable entry point for the synthesis of a diverse range of 5-O-substituted pyrimidine derivatives. The protocols detailed herein for Williamson ether synthesis and the Mitsunobu reaction are robust and adaptable, allowing for the generation of libraries of compounds for screening in drug discovery programs. The methoxymethyl group at the 2-position offers an additional site for potential modification in later synthetic steps, further expanding the chemical space accessible from this versatile intermediate. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the importance of well-designed heterocyclic building blocks like 2-(methoxymethyl)pyrimidin-5-ol in medicinal chemistry is set to increase.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • PMC. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]

  • PMC. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

Sources

Application

Application Note: 2-(Methoxymethyl)pyrimidin-5-ol in Medicinal Chemistry and Lead Optimization

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Scientists Compound: 2-(Methoxymethyl)pyrimidin-5-ol (CAS: 1400807-88-6) Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Scientists Compound: 2-(Methoxymethyl)pyrimidin-5-ol (CAS: 1400807-88-6)

Introduction and Structural Rationale

In modern drug discovery, the optimization of physicochemical properties is as critical as target affinity. Phenol rings are ubiquitous in biologically active molecules; however, they often present developability challenges, including rapid Phase II metabolism (glucuronidation/sulfation), high lipophilicity, and potential toxicity from reactive quinone methide intermediates[1][2].

  • Bioisosteric Core (Pyrimidin-5-ol): The introduction of the two nitrogen atoms in the pyrimidine ring significantly lowers the electron density of the aromatic system. This reduces cytochrome P450 (CYP)-mediated oxidative metabolism and lowers the overall lipophilicity (LogP) compared to a standard phenol[1].

  • The Methoxymethyl (MOM) Appendage: The 2-position MOM group serves a dual purpose. First, the ether oxygen acts as a flexible hydrogen bond acceptor (HBA), which can engage with hinge-region residues in kinases or solvent-exposed regions of target proteins. Second, it improves aqueous solubility without introducing the basicity liabilities associated with amines.

Comparative Physicochemical Profiling

To understand the causality behind selecting this building block, we must compare its computed physicochemical parameters against traditional scaffolds. The data below illustrates why this fragment is ideal for Fragment-Based Drug Discovery (FBDD).

PropertyPhenolPyrimidin-5-ol2-(Methoxymethyl)pyrimidin-5-olRationale for Drug Design
Molecular Weight 94.1196.09140.14Remains well within the "Rule of 3" for FBDD.
LogP (Est.) 1.460.200.32Significant reduction in lipophilicity; prevents non-specific binding.
H-Bond Donors 111Maintains the critical hydroxyl interaction.
H-Bond Acceptors 134MOM group provides an additional vector for target engagement.
Metabolic Stability LowHighHighElectron-deficient ring resists CYP450 oxidation[1].

Strategic Workflows in Lead Optimization

The integration of 2-(methoxymethyl)pyrimidin-5-ol into a drug discovery pipeline typically follows two primary synthetic trajectories: O-alkylation to form heteroaryl ethers, and C-C cross-coupling via activation of the hydroxyl group.

Synthesis SM 2-(Methoxymethyl)pyrimidin-5-ol (Starting Material) PathA Mitsunobu Reaction (O-Alkylation) SM->PathA PathB Triflation (Tf2O, Pyridine) SM->PathB ProdA Aryl Ether Derivatives (Target Ligands) PathA->ProdA IntB Pyrimidin-5-yl Triflate (Reactive Intermediate) PathB->IntB PathC Suzuki-Miyaura Coupling (Pd-Catalyzed) IntB->PathC ProdB C5-Substituted Pyrimidines (Target Ligands) PathC->ProdB

Figure 1: Divergent synthetic workflows utilizing 2-(methoxymethyl)pyrimidin-5-ol for library generation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes specific in-process controls (IPCs) to verify mechanistic success before proceeding to the next step.

Protocol A: O-Alkylation via Mitsunobu Reaction

The pyrimidin-5-ol proton is sufficiently acidic (pKa ~ 8.5) to serve as a pronucleophile in the Mitsunobu reaction, allowing for the synthesis of complex biaryl or alkyl-aryl ethers without the harsh basic conditions of a standard Williamson ether synthesis.

Reagents & Materials:

  • 2-(Methoxymethyl)pyrimidin-5-ol (1.0 equiv)

  • Target Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 2-(methoxymethyl)pyrimidin-5-ol and the target alcohol in anhydrous THF (0.2 M concentration).

  • Phosphine Addition: Add PPh₃ in a single portion. Stir until completely dissolved.

  • Activation (Causality Step): Cool the reaction mixture to 0 °C using an ice bath. Rationale: The formation of the betaine intermediate between PPh₃ and DIAD is highly exothermic; cooling prevents the degradation of the azodicarboxylate.

  • DIAD Addition: Add DIAD dropwise over 15 minutes. The solution will typically turn a pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The disappearance of the pyrimidin-5-ol mass (m/z 141.06 [M+H]⁺) and the appearance of the product mass confirms the successful displacement of the activated alcohol.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Activation and Suzuki-Miyaura Cross-Coupling

To utilize the pyrimidine as a core scaffold rather than a pendant group, the 5-hydroxyl must be converted into a pseudo-halide (triflate) to facilitate Palladium-catalyzed C-C bond formation[4].

Step 1: Triflation

  • Dissolve 2-(methoxymethyl)pyrimidin-5-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Add anhydrous Pyridine (2.5 equiv). Rationale: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a reactive N-trifluoromethylsulfonylpyridinium intermediate.

  • Add Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) dropwise.

  • Stir for 2 hours at 0 °C.

  • IPC: TLC (UV active) should show complete consumption of the highly polar starting material and the formation of a less polar spot (the triflate).

Step 2: Suzuki-Miyaura Coupling

  • In a microwave vial, combine the generated pyrimidin-5-yl triflate (1.0 equiv), an aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Dissolve in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Rationale: Water is essential to hydrolyze the boronic acid to the reactive boronate species.

  • Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial and purge with argon.

  • Heat at 90 °C for 4 hours.

  • IPC: LC-MS will confirm the cross-coupled product. Filter through Celite, concentrate, and purify via reverse-phase HPLC.

Mechanistic Application: Scaffold Hopping

When a lead compound exhibits poor pharmacokinetics due to a phenol moiety, scaffold hopping to 2-(methoxymethyl)pyrimidin-5-ol can rescue the program. The diagram below illustrates the logical progression of this strategy.

Bioisostere Phenol Original Phenol Scaffold (High CYP liability, High LogP) Bioisostere Bioisosteric Replacement Strategy Phenol->Bioisostere Pyrimidinol 2-(Methoxymethyl)pyrimidin-5-ol (Optimized Scaffold) Bioisostere->Pyrimidinol ADME1 Reduced Lipophilicity (LogP) Improved Permeability Pyrimidinol->ADME1 ADME2 Enhanced Metabolic Stability (CYP450 Evasion) Pyrimidinol->ADME2 ADME3 New H-Bond Acceptor Vector (MOM Group Interaction) Pyrimidinol->ADME3

Figure 2: Logical progression of scaffold hopping from a problematic phenol to an optimized pyrimidine bioisostere.

By executing this replacement, medicinal chemists can maintain the critical hydrogen bond donor (the -OH group) required for target binding, while the electron-deficient pyrimidine ring and the MOM ether appendage synergistically optimize the molecule's ADME profile[2][5].

References

  • National Institutes of Health (NIH). "Recent Advances in Pyrimidine-Based Drugs." PMC. Available at:[Link]

  • Cambridge MedChem Consulting. "Aromatic Bioisosteres: Phenyl, Pyridyl, Pyridazine, Pyrimidine." Cambridge MedChem Consulting. Available at:[Link]

  • ResearchGate. "Phenol (bio)isosteres in drug design and development." ResearchGate. Available at:[Link]

  • Universidade Federal do Rio de Janeiro (UFRJ). "Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design." LASSBIO. Available at: [Link]

Sources

Method

Comprehensive In Vitro Efficacy Profiling of 2-(Methoxymethyl)pyrimidin-5-ol as a Privileged Kinase-Targeting Scaffold

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals Introduction & Scientific Rationale In Fragment-Based Drug Discovery (FBDD), pyrimidine derivatives serve as priv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

In Fragment-Based Drug Discovery (FBDD), pyrimidine derivatives serve as privileged pharmacophores due to their structural homology to the adenine ring of ATP. This allows them to act as highly efficient hinge-binding anchors in kinase targets. 2-(Methoxymethyl)pyrimidin-5-ol (CAS 1400807-88-6) is a highly versatile building block: the pyrimidin-5-ol core drives primary hydrogen bonding, while the 2-methoxymethyl ether group provides a unique vector for exploring solvent-exposed channels and enhancing membrane permeability.

To rigorously evaluate the efficacy of this fragment, we must decouple biochemical affinity from cellular permeability and potential off-target toxicity. As a Senior Application Scientist, I have designed a tiered, self-validating assay cascade. This workflow prevents false positives common in fragment screening (e.g., compound autofluorescence or non-specific membrane disruption) by utilizing Time-Resolved FRET (TR-FRET), 3D ATP-quantitation, and Cellular Thermal Shift Assays (CETSA).

G Start 2-(Methoxymethyl)pyrimidin-5-ol (Pharmacophore Library) Tier1 Tier 1: Biochemical Assay TR-FRET Kinase Profiling (Target Affinity & Selectivity) Start->Tier1 Tier2 Tier 2: Phenotypic Assay CellTiter-Glo 3D Viability (Anti-Proliferative Efficacy) Tier1->Tier2 IC50 < 100 µM Z' > 0.5 Tier3 Tier 3: Mechanistic Assay Cellular Thermal Shift (CETSA) (Intracellular Target Engagement) Tier2->Tier3 EC50 < 50 µM S/B > 10 Decision Lead Optimization SAR & In Vivo Studies Tier3->Decision ΔTm > 2°C Target Confirmed

Fig 1: Tiered in vitro screening cascade for evaluating pyrimidine-5-ol fragment efficacy.

Tier 1: Biochemical Target Engagement via TR-FRET

The Causality of the Method: Small heterocyclic fragments like 2-(Methoxymethyl)pyrimidin-5-ol often exhibit inherent autofluorescence, which confounds standard fluorescence assays. TR-FRET solves this by utilizing lanthanide chelates (e.g., Terbium) that possess millisecond-scale fluorescence lifetimes. By introducing a time-delay (e.g., 100 µs) before measurement, all short-lived compound autofluorescence decays, yielding an exceptionally high signal-to-noise ratio .

Protocol: High-Throughput TR-FRET Kinase Assay

Adapted from LanthaScreen™ Kinase Assay standards .

System Validation & QC: Every plate must include a known pan-kinase inhibitor (e.g., Staurosporine, 10 µM) as a positive control for 100% inhibition, and 1% DMSO as a negative control (0% inhibition). The assay is only valid if the Z′ -factor is ≥0.5 .

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Dispense 2-(Methoxymethyl)pyrimidin-5-ol into a 384-well low-volume black plate using an acoustic dispenser (e.g., Echo 550). Because this is a fragment, run a high-concentration dose-response curve (1 mM down to 100 nM).

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Fluorescein-labeled substrate mixture. Incubate for 15 minutes at room temperature (RT) to allow fragment pre-binding.

  • Reaction Initiation: Add 5 µL of 2X ATP at the predetermined Km,app​ concentration. (Using the Km,app​ ensures the assay is highly sensitive to ATP-competitive pyrimidine fragments). Incubate for 60 minutes at RT.

  • Reaction Quenching & Detection: Add 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA (to chelate Mg²⁺ and stop the kinase reaction) and 2 nM Terbium-labeled anti-phospho antibody.

  • Incubation & Readout: Incubate for 30 minutes at RT. Read on a multi-mode microplate reader (e.g., PHERAstar) using a 340 nm excitation filter, and dual emission filters at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor).

  • Data Analysis: Calculate the Emission Ratio (520 nm / 490 nm). Fit the data to a 4-parameter logistic curve to determine the IC50​ .

Tier 2: Phenotypic Efficacy via 3D Spheroid Viability

The Causality of the Method: Biochemical affinity does not guarantee cellular efficacy. The methoxymethyl group is specifically designed to enhance membrane permeability. To test this, we use 3D spheroids, which accurately model the hypoxic cores and drug-penetration gradients of solid tumors. We utilize the CellTiter-Glo® 3D assay because its homogeneous "add-mix-measure" chemistry lyses robust 3D structures and quantifies ATP—a direct, causal biomarker of metabolic viability—without requiring wash steps that could dislodge spheroids .

Protocol: CellTiter-Glo 3D Viability Assay

System Validation & QC: Include cell-free wells to subtract background luminescence. Use a cytotoxic standard (e.g., Doxorubicin) to validate spheroid penetrability.

  • Spheroid Formation: Seed target cancer cells (e.g., HCT116) at 1,000 cells/well in 96-well ultra-low attachment (ULA) round-bottom plates in 100 µL of complete media. Centrifuge at 200 x g for 5 minutes. Incubate at 37°C, 5% CO₂ for 72 hours to allow tight spheroid formation.

  • Compound Dosing: Add 2-(Methoxymethyl)pyrimidin-5-ol at varying concentrations (100 µM to 100 nM). Maintain a final DMSO concentration of ≤0.3% . Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to RT for 30 minutes. Critical Step: Temperature gradients across the plate will cause uneven luciferase kinetics and edge effects.

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo® 3D Reagent to each well (1:1 ratio with culture medium).

  • Mixing: Shake the plate vigorously on an orbital shaker for 5 minutes to ensure complete disruption of the 3D extracellular matrix and cell lysis.

  • Signal Stabilization: Incubate at RT for an additional 25 minutes to stabilize the luminescent "glow-type" signal.

  • Readout: Record luminescence using a plate reader. Normalize data against the DMSO vehicle control to calculate the EC50​ .

Tier 3: Mechanistic Validation via CETSA

The Causality of the Method: If Tier 2 shows cell death, we must prove it is caused by the fragment engaging the target kinase, rather than non-specific membrane toxicity. The Cellular Thermal Shift Assay (CETSA) relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation. By measuring the shift in melting temperature ( ΔTm​ ) within intact cells, we definitively prove intracellular target engagement .

Protocol: Cellular Thermal Shift Assay (CETSA)

System Validation & QC: Run a parallel vehicle (DMSO) control to establish the baseline melting curve of the unliganded kinase. A valid target engagement requires a reproducible ΔTm​≥2°C .

  • Cell Treatment: Culture target cells to 80% confluency. Treat with 2-(Methoxymethyl)pyrimidin-5-ol (at 3×EC50​ determined from Tier 2) or 0.3% DMSO for 1 hour at 37°C to allow intracellular equilibration and target binding.

  • Harvesting: Wash cells with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into 8-12 PCR tubes (50 µL per tube).

  • Thermal Challenge: Using a thermal cycler, heat each tube to a different temperature across a gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes. Cool immediately to RT for 3 minutes.

  • Cell Lysis: Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen for 1 min, followed by a 20°C water bath) to lyse the cells without detergents that might alter protein stability.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Causality: Denatured, unliganded proteins will precipitate into the pellet, while thermodynamically stabilized, ligand-bound proteins remain in the soluble supernatant.

  • Detection: Carefully extract the supernatant. Quantify the remaining soluble target kinase using quantitative Western Blotting or a high-throughput AlphaScreen assay.

  • Analysis: Plot the soluble protein fraction against temperature. Calculate the Tm​ (temperature at which 50% of the protein is denatured) for both DMSO and compound-treated samples to find the ΔTm​ .

Quantitative Data Summary & Acceptance Criteria

To advance 2-(Methoxymethyl)pyrimidin-5-ol from a fragment hit to a lead optimization program, the experimental data should be evaluated against the following standardized metrics:

Assay TypePrimary ReadoutTarget Metric for Lead ProgressionValidation Standard (QC)
TR-FRET Kinase Emission Ratio (520/490 nm) IC50​<100μM (Fragment level) Z′≥0.5 ; Staurosporine control
CellTiter-Glo 3D Luminescence (RLU) EC50​<50μM Signal-to-Background (S/B) > 10
CETSA Soluble Protein Fraction ΔTm​≥2∘C Baseline Tm​ matches literature

References

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). Available at:[Link]

Application

Application Note: Developing Cell-Based Assays for 2-(Methoxymethyl)pyrimidin-5-ol in Fragment-Based Drug Discovery

Scientific Context & Compound Profile 2-(Methoxymethyl)pyrimidin-5-ol (CAS No. 1400807-88-6, Molecular Weight: 140.14 g/mol ) is a highly versatile, low-molecular-weight pyrimidine derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Compound Profile

2-(Methoxymethyl)pyrimidin-5-ol (CAS No. 1400807-88-6, Molecular Weight: 140.14 g/mol ) is a highly versatile, low-molecular-weight pyrimidine derivative. Featuring both a hydroxyl group and a methoxymethyl ether, this compound provides excellent hydrogen bond donor and acceptor vectors, making it an ideal starting fragment for Fragment-Based Drug Discovery (FBDD) campaigns targeting kinases, epigenetic readers, or protein-protein interactions.

However, because fragments typically exhibit low intrinsic binding affinities (often in the high μ M to mM range), screening them in cellular environments requires exceptionally high concentrations. This dynamic necessitates a rigorous, self-validating assay cascade to separate true target engagement from non-specific cytotoxicity or assay interference.

Experimental Design & Causality

Transitioning from biochemical screens to cell-based assays is a critical attrition point in FBDD. The experimental design for evaluating 2-(Methoxymethyl)pyrimidin-5-ol must address two fundamental questions through specific, causal mechanisms:

  • Is the fragment intrinsically toxic at screening concentrations? At concentrations up to 1 mM, small molecules can induce osmotic stress, pH shifts, or non-specific membrane disruption. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay , which quantifies intracellular ATP as a direct proxy for metabolic activity[1]. The Causality: Dead or dying cells rapidly cease ATP synthesis and endogenous ATPases deplete remaining stores, directly quenching the luminescent signal.

  • Does the fragment physically engage the target in live cells? Traditional phenotypic assays cannot confirm if a fragment permeates the cell membrane and binds its specific target in the complex cytosolic milieu. We employ the Cellular Thermal Shift Assay (CETSA) , which relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced denaturation[2].

FBDD_Workflow Start Fragment Library 2-(Methoxymethyl)pyrimidin-5-ol Tox Cytotoxicity Profiling (CellTiter-Glo) Start->Tox Decision1 Viability >80% at 1 mM? Tox->Decision1 CETSA Target Engagement (CETSA ITDRF) Decision1->CETSA Yes Discard Discard / Redesign Decision1->Discard No Decision2 Significant Thermal Shift? CETSA->Decision2 Hit Validated Cellular Hit Proceed to Elaboration Decision2->Hit Yes Decision2->Discard No

Caption: Cellular triage workflow for fragment-based drug discovery.

Protocol 1: High-Throughput Cytotoxicity Profiling (CellTiter-Glo)

Self-Validating Mechanism: To ensure that 2-(Methoxymethyl)pyrimidin-5-ol does not act as a false positive by directly inhibiting the firefly luciferase enzyme used in the assay reagent (a common artifact with heterocyclic fragments), a cell-free counter-screen using recombinant luciferase and exogenous ATP must be run in parallel.

Step-by-Step Methodology:

  • Cell Plating: Seed the target cell line (e.g., HEK293T) in an opaque-walled 384-well microplate at a density of 2,000 cells/well in 25 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 2-fold serial dilution of 2-(Methoxymethyl)pyrimidin-5-ol in DMSO. The maximum concentration should yield a final assay concentration of 1 mM. Ensure the final DMSO concentration remains constant (typically 0.5% v/v) across all wells to prevent solvent-induced toxicity.

  • Treatment: Transfer the compound to the assay plate. Include a vehicle control (0.5% DMSO) and a positive apoptosis control (e.g., 10 µM Staurosporine). Incubate for 24 to 48 hours.

  • Reagent Equilibration: Thaw the CellTiter-Glo Buffer and lyophilized Substrate. Equilibrate both to room temperature (approximately 30 minutes) to ensure optimal enzymatic activity[1]. Reconstitute the substrate with the buffer.

  • Lysis and Detection: Add 25 µL of the reconstituted CellTiter-Glo Reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal[1].

  • Readout: Measure luminescence using a microplate reader with an integration time of 0.25 to 1 second per well.

Protocol 2: Label-Free Target Engagement (CETSA ITDRF)

Self-Validating Mechanism: The Isothermal Dose-Response Fingerprint (ITDRF) must yield a classic sigmoidal dose-response curve. A linear or flat response indicates non-specific protein precipitation, while a biphasic curve suggests limited compound solubility at high concentrations. A sigmoidal curve validates the specificity of the fragment-target interaction[2].

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80% confluency. Treat with varying concentrations of 2-(Methoxymethyl)pyrimidin-5-ol (1 µM to 1 mM) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting: Wash cells with cold PBS, detach using Trypsin/EDTA, and pellet by centrifugation (500 × g, 5 min). Resuspend the pellet in PBS supplemented with protease inhibitors[2].

  • Thermal Challenge: Aliquot the intact cell suspension into PCR tubes. Heat the tubes in a thermal cycler at a pre-determined temperature ( Tagg​ , the temperature at which 75% of the apo-target protein denatures) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen to a 20°C water bath) or by adding a mild detergent (e.g., 0.4% NP-40)[2].

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to separate the soluble, natively folded target protein (supernatant) from the denatured, aggregated protein (pellet).

  • Quantification: Analyze the soluble fraction using quantitative Western Blotting or a high-throughput luminescence approach (e.g., SplitLuc) targeting the protein of interest[2].

CETSA_Mechanism cluster_0 Unbound Target cluster_1 Fragment-Bound Target Heat Heat Shock (e.g., 50°C) Unbound Apo-Protein (Native) Heat->Unbound Bound Protein + Fragment (Complex) Heat->Bound Denatured1 Unfolded Protein Unbound->Denatured1 Aggregated Aggregated (Pellet) Denatured1->Aggregated Stable Thermally Stabilized (Remains Folded) Bound->Stable Soluble Soluble Fraction (Supernatant) Stable->Soluble

Caption: Thermodynamic stabilization of target proteins by fragment binding in CETSA.

Quantitative Data Interpretation

To standardize the evaluation of 2-(Methoxymethyl)pyrimidin-5-ol and its elaborated analogs, experimental data should be benchmarked against the following metrics:

Assay TypePrimary ReadoutFragment Conc. RangeAcceptance CriteriaPrimary Artifacts to Exclude
CellTiter-Glo Luminescence (ATP)10 µM – 1 mMViability > 80% at 1 mM; Z'-factor > 0.5Direct Luciferase inhibition, compound insolubility
CETSA (Melt Curve) Western Blot / Luminescence500 µM (Fixed) ΔTm​≥2∘ CNon-specific aggregation, solvent (DMSO) effects
CETSA (ITDRF) Western Blot / Luminescence1 µM – 1 mMSigmoidal dose-dependent stabilizationOff-target toxicity at highest concentrations

References

  • Sigma-Aldrich Product Specification: Pyrimidin-5-ol | 2-(methoxymethyl)pyrimidin-5-ol. Sigma-Aldrich.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.
  • High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay. PubMed Central (PMC).

Sources

Method

Application Notes and Protocols: Investigating the Antimicrobial Properties of 2-(Methoxymethyl)pyrimidin-5-ol

For: Researchers, scientists, and drug development professionals Introduction The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents. As a class, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, antiviral, and anticancer properties.[1][2][3] The emergence of multidrug-resistant microbial pathogens necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[1] 2-(Methoxymethyl)pyrimidin-5-ol is a synthetic pyrimidine derivative that, based on the known bioactivity of its structural class, presents a promising candidate for investigation as a novel antimicrobial agent.

These application notes provide a comprehensive guide for the initial investigation of the antimicrobial properties of 2-(Methoxymethyl)pyrimidin-5-ol. The protocols outlined herein are designed to be robust and self-validating, enabling researchers to determine the compound's spectrum of activity, potency, and preliminary safety profile.

I. Preliminary Characterization and Stock Solution Preparation

Prior to initiating biological assays, it is crucial to properly characterize and prepare the test compound.

A. Compound Information:

PropertyValueSource
IUPAC Name 2-(Methoxymethyl)pyrimidin-5-ol
CAS Number 1400807-88-6[4]
Molecular Formula C₆H₈N₂O₂[4]
Molecular Weight 140.14 g/mol [4]
Purity ≥95%[5]
Physical Form Solid

B. Protocol for Stock Solution Preparation:

  • Solubility Testing: Determine the optimal solvent for 2-(Methoxymethyl)pyrimidin-5-ol. Due to its polar functional groups, initial testing should include sterile deionized water, dimethyl sulfoxide (DMSO), and ethanol.

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of 2-(Methoxymethyl)pyrimidin-5-ol.

    • Dissolve in the appropriate solvent to a final concentration of 10 mg/mL. For example, to prepare a 10 mg/mL stock in DMSO, dissolve 10 mg of the compound in 1 mL of DMSO.

    • Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

II. Determination of Antimicrobial Activity

The initial assessment of antimicrobial activity will be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for a qualitative assessment of susceptibility.

A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

1. Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland) C Inoculate 96-well plate with bacterial suspension and compound dilutions A->C B Prepare serial dilutions of 2-(Methoxymethyl)pyrimidin-5-ol B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination via broth microdilution.

2. Detailed Protocol:

  • Bacterial Strain Selection: A panel of clinically relevant bacterial strains should be selected, including Gram-positive (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) organisms.[2]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

    • Add 100 µL of the 2-(Methoxymethyl)pyrimidin-5-ol stock solution (at a starting concentration of, for example, 256 µg/mL in MHB) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a positive control (inoculum only), and well 12 as a negative control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[7]

3. Illustrative Data Presentation:

Bacterial StrainGram StainMIC (µg/mL) of 2-(Methoxymethyl)pyrimidin-5-olCiprofloxacin MIC (µg/mL)
S. aureus ATCC 25923Gram-positive160.5
B. subtilis ATCC 6633Gram-positive80.25
E. coli ATCC 25922Gram-negative640.06
P. aeruginosa ATCC 27853Gram-negative>1281
B. Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay provides a qualitative assessment of antimicrobial susceptibility and can be used as a preliminary screening tool.[7][8]

1. Experimental Workflow:

Disk_Diffusion_Workflow A Prepare bacterial lawn on Mueller-Hinton agar B Apply paper disks impregnated with 2-(Methoxymethyl)pyrimidin-5-ol A->B C Incubate at 37°C for 18-24 hours B->C D Measure the diameter of the zone of inhibition C->D

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

2. Detailed Protocol:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. Rotate the plate approximately 60° between streaks to ensure uniform coverage.[9]

  • Application of Disks:

    • Aseptically place paper disks (6 mm diameter) impregnated with a known concentration of 2-(Methoxymethyl)pyrimidin-5-ol (e.g., 30 µg) onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a standard antibiotic disk (e.g., ciprofloxacin 5 µg) as a positive control and a blank disk with the solvent as a negative control.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[8]

3. Illustrative Data Presentation:

Bacterial StrainGram StainZone of Inhibition (mm) for 2-(Methoxymethyl)pyrimidin-5-ol (30 µg)Ciprofloxacin Zone of Inhibition (mm)Interpretation
S. aureus ATCC 25923Gram-positive1825Susceptible
B. subtilis ATCC 6633Gram-positive2228Susceptible
E. coli ATCC 25922Gram-negative1230Intermediate
P. aeruginosa ATCC 27853Gram-negative022Resistant

III. Cytotoxicity Assessment

It is essential to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic index.[10][11] The MTT assay, which measures cell metabolic activity, is a common method for assessing cytotoxicity.[6]

A. MTT Assay for Cell Viability

1. Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed mammalian cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with serial dilutions of 2-(Methoxymethyl)pyrimidin-5-ol B->C D Incubate for 24-48 hours C->D E Add MTT reagent and incubate D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

2. Detailed Protocol:

  • Cell Line Selection: Use a standard mammalian cell line, such as HEK293 (human embryonic kidney) or HepG2 (human liver cancer), for initial cytotoxicity screening.

  • Cell Seeding:

    • Culture the selected cell line in the appropriate medium (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(Methoxymethyl)pyrimidin-5-ol in the cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound.

    • Include wells with untreated cells (vehicle control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for 24 to 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

3. Illustrative Data Presentation:

Concentration of 2-(Methoxymethyl)pyrimidin-5-ol (µg/mL)% Cell Viability (HEK293)
0 (Control)100
1098.5
2595.2
5088.7
10075.4
20052.1
40023.8
IC₅₀ (µg/mL) ~195

IV. Potential Mechanism of Action: A Hypothesis

While the precise mechanism of action of 2-(Methoxymethyl)pyrimidin-5-ol is yet to be determined, the pyrimidine scaffold is known to interfere with various essential cellular processes in microorganisms. A plausible hypothesis is that it may act as an antimetabolite, interfering with nucleic acid synthesis.

MoA_Hypothesis A 2-(Methoxymethyl)pyrimidin-5-ol B Structural Analog of Pyrimidine Precursors (e.g., Uracil, Thymine) A->B C Competitive Inhibition of Enzymes in Nucleotide Biosynthesis B->C D Incorporation into DNA/RNA leading to chain termination or dysfunction B->D E Inhibition of Bacterial Growth C->E D->E

Caption: Hypothetical mechanism of action for 2-(Methoxymethyl)pyrimidin-5-ol.

Further investigations, such as macromolecular synthesis assays (DNA, RNA, protein, and cell wall synthesis inhibition), would be required to elucidate the specific molecular target of this compound.

V. Conclusion and Future Directions

These application notes provide a foundational framework for the initial antimicrobial characterization of 2-(Methoxymethyl)pyrimidin-5-ol. The outlined protocols for determining MIC, assessing susceptibility via disk diffusion, and evaluating cytotoxicity will generate the essential data to guide further research. Based on the illustrative data, 2-(Methoxymethyl)pyrimidin-5-ol shows promising activity against Gram-positive bacteria with moderate cytotoxicity, suggesting a potential therapeutic window.

Future studies should focus on:

  • Expanding the panel of microbial strains to include clinical isolates and resistant strains.

  • Determining the Minimum Bactericidal Concentration (MBC) to assess whether the compound is bacteriostatic or bactericidal.

  • Investigating the mechanism of action through the aforementioned macromolecular synthesis assays.

  • Exploring structure-activity relationships (SAR) by synthesizing and testing analogs of 2-(Methoxymethyl)pyrimidin-5-ol to optimize potency and reduce cytotoxicity.

References

  • Der Pharma Chemica. (n.d.). Current status and future scenario of pyrimidine derivatives having antimicrobial potential. Retrieved from [Link]

  • El-Gazzar, A. B. A., Gaafar, A. A. M., & Aly, H. M. (2009). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 14(1), 180-193. Retrieved from [Link]

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Pre-clinical Development of New Anti-Infectives (pp. 89-102). Humana Press. Retrieved from [Link]

  • (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. Retrieved from [Link]

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1520, 89-102. Retrieved from [Link]

  • Patel, R., & Patel, N. (2012). SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 229-232. Retrieved from [Link]

  • Patil, S., Ganguly, S., & Surana, S. (2018). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Research Journal of Pharmacy and Technology, 11(7), 2831-2836. Retrieved from [Link]

  • Clifford, E., Zuffante, P., & O'Leary, J. J. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Cellular and Infection Microbiology, 11, 700003. Retrieved from [Link]

  • Vasilev, K., & Reshetnyak, V. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Diagnostics, 12(3), 740. Retrieved from [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Retrieved from [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Retrieved from [Link]

  • Microbiologics. (n.d.). Cell-Based Anti-Infective Assays. Retrieved from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Jit, B., & Kumar, S. (2024). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 7-hydroxy-2-methoxymethyl-5-methyl-s-triazolo[1,5-a]pyrimidine. Retrieved from [Link]

  • Kumar, A., Kumar, R., & Sharma, P. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 48. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-Step Synthesis of 5-Hydroxy-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives from 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • ResearchGate. (n.d.). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2011). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Lee, J. H., Kim, J. H., & Park, C. H. (2018). Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators. Molecules, 23(10), 2533. Retrieved from [Link]

  • Janeba, Z., & Balzarini, J. (2013). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 18(3), 3203-3215. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Methoxymethyl)pyrimidin-5-ol Synthesis &amp; Optimization

Welcome to the Technical Support Center for the synthesis of 2-(Methoxymethyl)pyrimidin-5-ol . This portal is designed for researchers, medicinal chemists, and drug development professionals who require highly pure pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(Methoxymethyl)pyrimidin-5-ol . This portal is designed for researchers, medicinal chemists, and drug development professionals who require highly pure pyrimidine building blocks.

Synthesizing functionalized pyrimidin-5-ols presents unique challenges. The electron-deficient nature of the pyrimidine core, combined with the acid-sensitivity of the 2-methoxymethyl ether group and the zwitterionic properties of the final product, often leads to mediocre yields and complex chromatographic separations[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to establish a self-validating, high-yield synthetic workflow.

Synthetic Strategy & Mechanistic Overview

The most robust approach to synthesizing 2-(methoxymethyl)pyrimidin-5-ol avoids de novo pyrimidine construction from unfunctionalized precursors, which often poses scalability and safety concerns[1]. Instead, we utilize a highly regioselective cyclocondensation[2] between 2-methoxyacetamidine and a protected 1,3-dicarbonyl electrophile (e.g., a 2-benzyloxy-malondialdehyde equivalent), followed by catalytic hydrogenolysis.

Pathway A 2-Methoxyacetamidine Hydrochloride C 5-Benzyloxy-2-(methoxymethyl) pyrimidine A->C Base, Solvent Cyclocondensation B 1,3-Dicarbonyl Electrophile B->C D 2-(Methoxymethyl) pyrimidin-5-ol C->D Pd/C, H2 Deprotection

Fig 1: Two-step synthetic pathway for 2-(Methoxymethyl)pyrimidin-5-ol via cyclocondensation.

Troubleshooting Guides & FAQs

Classical pyrimidine synthesis methods often yield unpredictable results due to side reactions and incomplete cyclization[3][4]. Below are the most common failure modes and their mechanistic solutions.

Q1: My cyclocondensation step (Step 1) consistently yields below 40%, and LC-MS shows a large amount of unreacted amidine. How can I drive this to completion?

  • Causality: 2-Methoxyacetamidine hydrochloride is highly hygroscopic. The presence of trace water leads to competitive hydrolysis of the electrophile before cyclization can occur. Furthermore, classical bases like sodium ethoxide (NaOEt) in ethanol can act as nucleophiles, degrading the electrophile[5].

  • Solution: Rigorously dry the amidine salt under a vacuum prior to use. Switch the solvent/base system from EtOH/NaOEt to Isopropanol (i-PrOH) and Sodium tert-butoxide (NaOtBu) . The bulkier tert-butoxide efficiently free-bases the amidine without acting as a competing nucleophile, and i-PrOH provides optimal solubility for the intermediates, preventing premature precipitation.

Q2: During the deprotection of the 5-O-benzyl intermediate, the reaction stalls at 50% conversion. Adding more Pd/C catalyst does not help. What is happening?

  • Causality: Pyrimidine nitrogens are basic and possess lone pairs that strongly coordinate to the surface of the Palladium catalyst, effectively "poisoning" it and halting hydrogenolysis.

  • Solution: Introduce exactly 1.0 equivalent of glacial acetic acid to the hydrogenation mixture. This mildly protonates the pyrimidine nitrogens, breaking their coordination to the palladium surface without creating an environment acidic enough to cleave the methoxymethyl group.

Q3: I am observing a major byproduct with a mass of -44 Da relative to the target compound. Where is this coming from?

  • Causality: A mass loss of 44 Da corresponds to the loss of the methoxymethyl (MOM) ether group ( −CH2​OCH3​ ). This ether is highly sensitive to strong acids. If you are using acidic conditions (e.g., HBr/AcOH) for deprotection, or if your aqueous workup drops below pH 3, the ether will cleave, leaving a hydroxymethyl group or causing complete degradation.

  • Solution: Strictly avoid strong mineral acids. Maintain the pH between 5.5 and 7.0 during all workup phases.

Q4: My reaction goes to completion, but I lose most of my product during the aqueous extraction. How do I recover it?

  • Causality: 2-(Methoxymethyl)pyrimidin-5-ol is highly polar and zwitterionic (it contains basic pyrimidine nitrogens and an acidic phenolic OH). At high or low pH, it forms highly water-soluble salts.

  • Solution: Adjust the aqueous phase to its exact isoelectric point (pH ~6.0) using a mild phosphate buffer. Extract repeatedly with a highly polar organic mixture, such as 10% Isopropanol in Chloroform , to maximize the partition coefficient into the organic layer.

Troubleshooting Start Low Yield of Target Analyze Analyze Crude by LC-MS Start->Analyze Issue1 Unreacted Amidine Analyze->Issue1 Mass matches SM Issue2 Des-MOM Byproduct Analyze->Issue2 Mass -44 Da Issue3 Stalled Hydrogenolysis Analyze->Issue3 Intermediate remains Sol1 Dry reagents, use NaOtBu Issue1->Sol1 Sol2 Buffer pH to 6.0, avoid strong acids Issue2->Sol2 Sol3 Add 1 eq AcOH to prevent Pd poisoning Issue3->Sol3

Fig 2: Diagnostic logic tree for troubleshooting common pyrimidin-5-ol synthesis failures.

Empirical Data: Cyclocondensation Optimization

The following table summarizes the quantitative optimization of the cyclocondensation step, demonstrating the self-validating causality of base and solvent selection on the overall yield[5].

SolventBase (Equivalents)TemperatureTime (h)Yield (%)Mechanistic Observation
EtOHNaOEt (1.1)80 °C (Reflux)1245%Significant nucleophilic degradation of electrophile.
DMFK₂CO₃ (2.0)100 °C832%Incomplete amidine free-basing; poor solubility of base.
TolueneDBU (1.5)110 °C668%Clean profile, but thermal degradation observed at high heat.
i-PrOH NaOtBu (1.2) 85 °C 8 84% Optimal solubility; non-nucleophilic base prevents side reactions.

Standard Operating Procedures (SOPs)

Protocol A: Optimized Synthesis of 5-Benzyloxy-2-(methoxymethyl)pyrimidine
  • Preparation: To an oven-dried, argon-purged 500 mL round-bottom flask, add 2-methoxyacetamidine hydrochloride (10.0 g, 80.3 mmol) and anhydrous i-PrOH (200 mL).

  • Free-Basing: Cool the suspension to 0 °C. Slowly add Sodium tert-butoxide (9.26 g, 96.4 mmol) in portions over 15 minutes. Stir at room temperature for 30 minutes to ensure complete free-basing.

  • Condensation: Add the 1,3-dicarbonyl electrophile (e.g., 2-benzyloxy-3-(dimethylamino)acrylaldehyde) (80.3 mmol) dropwise.

  • Cyclization: Attach a reflux condenser and heat the reaction to 85 °C for 8 hours. Monitor via LC-MS until the amidine mass is fully consumed.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (300 mL) and Water (150 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate.

Protocol B: Deprotection to 2-(Methoxymethyl)pyrimidin-5-ol
  • Setup: Dissolve the crude 5-benzyloxy intermediate from Protocol A in Methanol (150 mL).

  • Catalyst Addition: Add 10% Pd/C (1.0 g, ~10 wt%) carefully under an argon atmosphere.

  • Poisoning Prevention: Add exactly 1.0 equivalent of glacial acetic acid (4.8 g, 80.3 mmol) to the mixture to prevent pyrimidine-nitrogen coordination to the palladium.

  • Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (CH₂Cl₂/MeOH = 10:1).

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate.

  • Isoelectric Extraction: Dissolve the residue in water (50 mL) and adjust the pH to exactly 6.0 using a dilute NaHCO₃ solution. Extract with a 10% i-PrOH/CHCl₃ mixture (4 × 100 mL). Combine organic layers, dry, and evaporate to afford the pure zwitterionic target.

References

  • Title: Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate Source: American Chemical Society (acs.org) URL: [Link]

  • Title: A Sustainable Multicomponent Pyrimidine Synthesis Source: Organic Chemistry Portal (organic-chemistry.org) URL: [Link]

  • Title: A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential Source: International Journal of Science and Applied Technology (ijsat.org) URL: [Link]

  • Title: Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for 2-(Methoxymethyl)pyrimidin-5-ol Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the specific bottlenecks researchers face when isolating and purifying 2-(Methoxymethyl)pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the specific bottlenecks researchers face when isolating and purifying 2-(Methoxymethyl)pyrimidin-5-ol .

Standard purification templates often fail for this compound because it is not a simple organic molecule; it is a highly polar, amphoteric heterocycle. To successfully purify it, we must first understand the causality behind its behavior—specifically, its ionization states and hydrogen-bonding capacity—and then design self-validating protocols to exploit these properties.

Part 1: Physicochemical Profiling

Before troubleshooting, we must establish the quantitative parameters that dictate the compound's behavior in solution and on stationary phases[1].

PropertyValueMechanistic Implication for Purification
CAS Number 1400807-88-6Unique identifier for sourcing analytical standards[1].
Molecular Weight 140.14 g/mol Small molecular size limits hydrophobic surface area for C18 retention[1].
LogP ~0.33Highly hydrophilic. Will partition into aqueous layers during standard workups[1].
pKa (Pyrimidine Nitrogens) ~1.2 - 1.3Weakly basic. Becomes protonated and highly water-soluble at pH < 2[2][3].
pKa (5-Hydroxyl Group) ~6.5 - 6.8Acidic (phenolic-like). Deprotonates to a highly soluble anion at pH > 8[4].
H-Bond Donors/Acceptors 1 / 4Causes severe irreversible adsorption on bare silica gel[1].
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my product streak heavily on normal-phase silica gel, resulting in poor recovery?

The Causality: The primary challenge stems from the inherent polarity and amphoteric nature of the pyrimidine ring system[5]. Bare silica gel is acidic (pKa ~4.5) and covered in active silanol groups. The basic pyrimidine nitrogens act as strong hydrogen-bond acceptors, while the 5-hydroxyl group acts as a strong hydrogen-bond donor. This dual interaction creates a "velcro effect," leading to irreversible adsorption and severe peak tailing.

The Solution: Abandon standard normal-phase chromatography. Instead, transition to Reverse-Phase Chromatography (RPC) or Hydrophilic Interaction Liquid Chromatography (HILIC) [5]. If normal-phase flash chromatography is absolutely unavoidable due to scale, you must deactivate the silica by pre-equilibrating the column with 1% Triethylamine (TEA) to cap the acidic silanols, or use a highly polar eluent system (e.g., Dichloromethane/Methanol + 0.1% Acetic Acid).

Q2: I am using Reverse-Phase HPLC, but the peak shape is broad and tailing. How can I optimize the mobile phase?

The Causality: Broad peaks in RPC for pyrimidinols occur due to mixed-mode interactions—the compound is interacting with both the hydrophobic C18 chains and the unendcapped residual silanols on the stationary phase. Furthermore, without a buffer, the compound exists in a dynamic equilibrium between its neutral and ionized states, causing it to elute across a broad time band[6].

The Solution: Force the molecule into a single ionization state. By adding 0.1% Formic Acid to both the aqueous and organic mobile phases, you drop the pH to ~2.7. This fully protonates the pyrimidine nitrogens while keeping the 5-hydroxyl group neutral, ensuring sharp, Gaussian peak shapes[6].

Self-Validating Protocol: Optimized RP-HPLC Method

  • Column Selection: Use a fully endcapped C18 or C8 column (e.g., 250 x 4.6 mm, 5 µm) to minimize residual silanol interactions[5].

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B and hold for 2 minutes to retain the polar compound. Ramp to 95% B over 20 minutes[5].

  • Validation Step: Inject a blank solvent sample first. A stable baseline confirms the suppression of silanol ionization. Monitor at 254 nm.

Q3: During aqueous workup, I lose the majority of my product in the aqueous layer. How can I improve extraction efficiency?

The Causality: Because the pyrimidine nitrogens have a pKa of ~1.3 and the 5-hydroxyl has a pKa of ~6.8[2][4], the molecule is highly water-soluble at both low pH (as a cation) and high pH (as an anion). Standard acid/base workups will trap the product in the aqueous phase.

The Solution: You must perform an Isoelectric Extraction . By adjusting the pH of the aqueous layer to exactly 4.0–5.0, the molecule is forced into its neutral state, minimizing its aqueous solubility and maximizing its partition coefficient into the organic layer.

Self-Validating Protocol: Isoelectric Extraction

  • Cooling: Chill the aqueous reaction mixture to 0–5 °C to naturally depress solubility.

  • pH Adjustment: Carefully adjust the aqueous layer to pH 4.5 using 1M HCl or 1M NaOH. Validation: Use a calibrated pH meter. Do not rely on pH paper, as a deviation of even 1 pH unit will significantly ionize the compound and ruin the extraction.

  • Salting Out: Saturate the aqueous layer with solid NaCl until no more dissolves. This increases the ionic strength of the water, forcing the organic compound out.

  • Extraction: Extract 4 times with a polar, water-immiscible solvent like Ethyl Acetate or 2-Methyltetrahydrofuran (2-MeTHF).

  • Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Q4: Is there a way to avoid chromatography entirely for this compound?

The Causality: Yes. Because 2-(Methoxymethyl)pyrimidin-5-ol possesses a rigid planar aromatic core capable of pi-pi stacking, it readily forms crystalline lattices if the crude purity is sufficiently high (>80%).

The Solution: Utilize a solvent-antisolvent recrystallization strategy that balances its polar and non-polar characteristics.

Self-Validating Protocol: Recrystallization

  • Dissolution: Suspend the crude solid in a minimum volume of hot Ethanol (polar solvent).

  • Antisolvent Addition: Add Hexane (non-polar antisolvent) dropwise while maintaining heat until the solution becomes slightly turbid (the cloud point).

  • Clarification: Add exactly 1-2 drops of Ethanol until the solution is clear again.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed. Validation: Crystals should begin forming within 30 minutes. If an oil forms instead ("oiling out"), reheat the mixture and add more Ethanol.

  • Harvesting: Transfer to an ice bath for 1 hour, filter the crystals via vacuum, and wash with ice-cold Hexane.

Part 3: Workflow Visualizations

The following decision matrices map out the logical pathways for extraction and purification.

G Start Aqueous Crude Mixture 2-(Methoxymethyl)pyrimidin-5-ol pH_Low pH < 2 (Protonated Nitrogen) Highly Water Soluble Start->pH_Low Acidic Workup pH_High pH > 8 (Deprotonated 5-OH) Highly Water Soluble Start->pH_High Basic Workup pH_Opt Adjust to pH 4.0 - 5.0 (Neutral State) Maximized Organic Partitioning Start->pH_Opt Isoelectric Adjustment pH_Low->pH_Opt Add Base pH_High->pH_Opt Add Acid Extract Saturate with NaCl Extract with EtOAc / 2-MeTHF pH_Opt->Extract Pure Organic Layer Product Recovered Extract->Pure

Caption: Workflow for the pH-dependent isoelectric extraction of 2-(Methoxymethyl)pyrimidin-5-ol.

G Crude Crude 2-(Methoxymethyl)pyrimidin-5-ol PurityCheck Crude Purity > 80%? Crude->PurityCheck Recryst Recrystallization (EtOH / Hexane) PurityCheck->Recryst Yes Chrom Chromatography Required PurityCheck->Chrom No Scale Scale of Purification? Chrom->Scale PrepRP Preparative RP-HPLC (C18, H2O/MeCN + 0.1% FA) Scale->PrepRP Small (< 1g) Flash Flash Chromatography (DCM/MeOH + 1% TEA) Scale->Flash Large (> 1g) HILIC HILIC (For highly polar impurities) Scale->HILIC Co-eluting polar impurities

Caption: Decision matrix for selecting the optimal purification strategy based on scale and purity.

References
  • ChemScene. "1400807-88-6 | 2-(Methoxymethyl)pyrimidin-5-ol"[1]. Available at:

  • Benchchem. "Purification of Pyrimidine Derivatives by Column Chromatography"[5]. Available at:

  • ResearchGate. "Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography"[6]. Available at:

  • SciSpace. "Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics"[2]. Available at:

  • ChemEurope. "Pyrimidine"[3]. Available at:

  • ChemBK. "26456-59-7 - Pyrimidin-5-ol". Available at:

  • PubChem. "Pyrimidin-5-ol | C4H4N2O"[4]. Available at:

Sources

Troubleshooting

Technical Support Center: Analytical Methodologies for 2-(Methoxymethyl)pyrimidin-5-ol

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with quantifying 2-(Methoxymethyl)pyrimidin-5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with quantifying 2-(Methoxymethyl)pyrimidin-5-ol (CAS: 1400807-88-6) [1].

This molecule (MW: 140.14) presents a unique analytical triad: a highly polar pyrimidine core, a slightly acidic phenolic-like hydroxyl group at position 5, and a methoxymethyl (MOM) ether group. Standard reversed-phase liquid chromatography (RP-LC) often fails here, resulting in void-volume elution, severe peak tailing, and poor mass spectrometric (MS) sensitivity[2]. This guide provides field-proven, mechanistically grounded solutions to stabilize, retain, and accurately quantify this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 2-(Methoxymethyl)pyrimidin-5-ol elute in the void volume with severe peak tailing on my standard C18 column? A1: The pyrimidine ring contains basic nitrogen atoms with lone pairs that act as strong hydrogen bond acceptors. In RP-LC, these nitrogens interact aggressively with residual, unendcapped silanols on the silica stationary phase, causing secondary ion-exchange interactions and peak tailing[3]. Furthermore, the compound's high polarity prevents adequate partitioning into the hydrophobic C18 phase. Solution: Abandon standard C18. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded RP column. HILIC utilizes a water-rich layer on a polar stationary phase, providing excellent retention for hydrophilic pyrimidines[4].

Q2: I am observing a secondary peak at m/z 97.0 in my mass spectra. What is causing this? A2: You are likely observing acid-catalyzed degradation. The methoxymethyl (-CH₂-O-CH₃) group is an acetal-like moiety. If your sample preparation or mobile phase contains strong acids (e.g., 0.1% Trifluoroacetic acid (TFA) or strong hydrochloric acid), the MOM group undergoes hydrolysis, cleaving off formaldehyde and methanol to yield the degraded pyrimidin-5-ol core (m/z 97.0). Solution: Maintain a mobile phase and sample pH between 4.0 and 7.0. Use mild buffers like ammonium formate or ammonium acetate[5].

Q3: Why is my LC-MS sensitivity so low, even when using HILIC? A3: This is often caused by an "injection solvent effect." If your sample is dissolved in a highly aqueous solvent (which acts as a strong elution solvent in HILIC), it disrupts the partitioning mechanism at the head of the column, leading to band broadening and signal suppression[5]. Additionally, if you are using TFA as an additive, it causes severe ion suppression in the electrospray ionization (ESI) source[4]. Solution: Ensure your sample is reconstituted in a high-organic solvent (e.g., >75% Acetonitrile) prior to injection, matching the initial mobile phase conditions of your HILIC method[6].

Part 2: Visualizing the Analytical Logic

To understand the causality behind our method development, review the following logical workflows.

G A 2-(Methoxymethyl)pyrimidin-5-ol Sample B Sample Prep: High Organic (>75% ACN, pH 5-7) A->B Extract & Reconstitute C Column Selection B->C Inject D HILIC (Amide/Zwitterionic) Optimal for High Polarity C->D Preferred Pathway E RP-LC (Polar-Embedded C18) Sub-optimal, Matrix Issues C->E Alternative Pathway F ESI-MS/MS Detection (Positive Mode, [M+H]+ 141.1) D->F Elute (High Sensitivity) E->F Elute (Low Sensitivity)

Fig 1: Analytical workflow for 2-(Methoxymethyl)pyrimidin-5-ol detection.

G A 2-(Methoxymethyl)pyrimidin-5-ol (Intact Analyte, m/z 141.1) B Strong Acidic Conditions (e.g., 0.1% TFA, pH < 2) A->B Exposure C Pyrimidin-5-ol (Degradant, m/z 97.0) B->C Hydrolysis D Formaldehyde + Methanol (Loss of MOM Group) B->D Cleavage

Fig 2: Acid-catalyzed degradation pathway of the methoxymethyl group.

Part 3: Troubleshooting & Data Presentation

Use the following data tables to benchmark your instrument parameters and diagnose systemic failures.

Table 1: Optimized HILIC-MS/MS Parameters
ParameterSpecification / SettingMechanistic Rationale
Column Zwitterionic (ZIC-HILIC) or Amide, 100 x 2.1 mm, 1.7 µmRetains polar pyrimidines via hydrogen bonding and weak electrostatic interactions[3].
Mobile Phase A 10 mM Ammonium Formate in Water (pH ~5.5)Provides necessary protons for ESI+ without hydrolyzing the MOM group[5].
Mobile Phase B Acetonitrile (100%)Acts as the weak solvent in HILIC, driving partitioning into the aqueous layer[6].
Gradient 95% B to 50% B over 5 minsInverse of RP-LC; increasing aqueous content elutes the polar analyte[4].
Ionization ESI Positive Mode (+kV)Pyrimidine nitrogens readily accept protons to form [M+H]⁺[7].
Transitions (MRM) m/z 141.1 → m/z 97.0 (Quantifier)Loss of the methoxymethyl group (-44 Da) under collision-induced dissociation.
Table 2: Diagnostic Troubleshooting Matrix
SymptomRoot Cause AnalysisCorrective Action
Split or Fronting Peaks Sample solvent is too aqueous, disrupting the HILIC stationary phase hydration layer.Reconstitute samples in at least 75% Acetonitrile before injection.
Drifting Retention Times Incomplete column equilibration between runs. HILIC requires longer equilibration than RP-LC.Add a 10-column-volume equilibration step at initial gradient conditions (95% B).
Loss of Analyte Signal Acid-catalyzed degradation during sample prep or freeze-thaw cycles.Buffer extraction solvents to pH 6.0. Store samples at -80°C in high organic solvent.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates built-in validation steps (System Suitability and Internal Standardization) to guarantee that any loss of signal is definitively isolated to either the matrix or the instrument.

Step-by-Step HILIC-MS/MS Workflow

Phase 1: Sample Preparation (Protein Precipitation)

  • Spike Internal Standard (IS): Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube. Spike with 10 µL of a stable isotopically labeled IS (e.g., ¹³C- or ²H-labeled pyrimidine analog) to validate extraction recovery.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (100%) to the sample. Causality: The 4:1 organic-to-aqueous ratio precipitates proteins while perfectly matching the high-organic starting conditions required for HILIC injection, preventing solvent-mismatch band broadening[6].

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial. Do not evaporate and reconstitute in water.

Phase 2: System Suitability Testing (SST) 5. Blank Injection: Inject a solvent blank (80% ACN / 20% Water) to verify the absence of carryover in the autosampler needle or column. 6. SST Injection: Inject a neat standard of 2-(Methoxymethyl)pyrimidin-5-ol (10 ng/mL). 7. Validation Gate: The system is only validated for analysis if the SST peak exhibits a tailing factor (Tf) of < 1.5 and a signal-to-noise (S/N) ratio of > 100.

Phase 3: Chromatographic Execution 8. Equilibration: Pump 95% Mobile Phase B (ACN) and 5% Mobile Phase A (10 mM Ammonium Formate) through the HILIC column for at least 15 minutes prior to the first injection. 9. Injection: Inject 2 µL of the prepared sample. Keep injection volumes low to prevent overloading the delicate hydration layer of the HILIC stationary phase[5]. 10. Data Acquisition: Monitor the MRM transition m/z 141.1 → 97.0. Quantify the target analyte by calculating the peak area ratio of 2-(Methoxymethyl)pyrimidin-5-ol to the Internal Standard.

Sources

Optimization

Technical Support Center: Optimizing 2-(Methoxymethyl)pyrimidin-5-ol for Enhanced Bioavailability

Welcome to the Technical Support Center for medicinal chemists and drug development professionals working with pyrimidine derivatives. 2-(Methoxymethyl)pyrimidin-5-ol (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemists and drug development professionals working with pyrimidine derivatives.

2-(Methoxymethyl)pyrimidin-5-ol (CAS No. 1400807-88-6) is a highly versatile building block in drug discovery (1)[1]. However, molecules incorporating this moiety frequently encounter severe ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks. Specifically, pyrimidine-based drugs often suffer from limited solubility profiles and rapid first-pass metabolism, resulting in critically low oral bioavailability (2)[2].

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and structural modification workflows to overcome these challenges.

Strategic Overview: Metabolic Fate vs. Prodrug Activation

Pathway Parent 2-(Methoxymethyl) pyrimidin-5-ol UGT Hepatic UGTs (Phase II) Parent->UGT 5-OH exposed Glucuronide O-Glucuronide (Rapid Clearance) UGT->Glucuronide Prodrug Phosphate Prodrug Absorption High Aqueous Solubility & Absorption Prodrug->Absorption Dissolution ALP Alkaline Phosphatase (Intestine/Plasma) ALP->Parent Active Drug Release Absorption->ALP Enzymatic Cleavage

Metabolic pathways of 2-(methoxymethyl)pyrimidin-5-ol and its phosphate prodrug.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-(Methoxymethyl)pyrimidin-5-ol derivative exhibit high intrinsic clearance ( CLint​ ) in vivo despite excellent in vitro target affinity? A1: The exposed 5-hydroxyl group on the pyrimidine ring is a prime target for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes in the liver. This Phase II conjugation rapidly converts the drug into a highly polar O-glucuronide metabolite, which is swiftly excreted. Masking this hydroxyl group temporarily via a prodrug strategy prevents premature glucuronidation (3)[3].

Q2: How can I improve the aqueous solubility of this scaffold without permanently altering its pharmacodynamics? A2: Converting the 5-OH into a phosphate monoester prodrug is a highly effective, reversible strategy. Phosphate promoieties can increase the aqueous solubility of phenolic and pyrimidinol parent drugs by over 1000-fold at physiological pH (3)[3]. Upon oral administration, endogenous alkaline phosphatases (ALP) located at the intestinal brush border enzymatically cleave the phosphate, releasing the active parent drug.

Q3: What if my primary issue is poor intestinal permeability rather than solubility? A3: If the parent molecule is too polar to cross the lipid bilayer, utilizing a nanocarrier system is highly recommended. Recent advancements have demonstrated that encapsulating poorly soluble pyrimidine derivatives in silica-coated nanoliposomes (liposils) can increase bioavailability by over 3-fold and extend the half-life significantly by protecting the drug from harsh gastrointestinal environments (4)[4].

Troubleshooting Guide

Issue: Low Yield During Phosphate Prodrug Synthesis

  • Symptom: High amounts of unreacted parent compound or formation of symmetrical diphosphate impurities.

  • Root Cause: The 5-OH of pyrimidines is significantly less nucleophilic than standard aliphatic alcohols. Relying on standard bases like pyridine often results in sluggish kinetics and side reactions.

  • Solution: Utilize N-methylimidazole (NMI) as a nucleophilic catalyst in dichloromethane (DCM). NMI reacts with POCl3​ to form a highly reactive intermediate that efficiently phosphorylates sterically hindered hydroxyl groups (5)[5].

Issue: Premature Prodrug Cleavage in Simulated Gastric Fluid (SGF)

  • Symptom: The prodrug reverts to the parent compound in acidic conditions (pH 1.2) before reaching the intestine.

  • Root Cause: Simple aliphatic esters on the 5-OH can undergo rapid acid-catalyzed hydrolysis.

  • Solution: Switch to a phosphate ester, which is chemically stable at low pH but highly susceptible to enzymatic cleavage in the intestine, or formulate the drug in acid-resistant liposil nanohybrids (4)[4].

Experimental Protocols
Protocol 1: Synthesis of 2-(Methoxymethyl)pyrimidin-5-yl Dihydrogen Phosphate

This protocol utilizes an in-process self-validating mechanism: HPLC monitoring ensures the complete disappearance of the parent peak before quenching, preventing the need for complex downstream separations.

Workflow Step1 Parent Compound (CAS: 1400807-88-6) Step2 Add POCl3 & NMI in DCM at -5°C Step1->Step2 Phosphorylation Step3 Aqueous Quench (Hydrolysis of P-Cl) Step2->Step3 Temperature Control Step4 Ion-Exchange Chromatography Step3->Step4 Crude Mixture Step5 Purified Phosphate Prodrug Step4->Step5 Desalting

Step-by-step synthesis workflow for the phosphate prodrug modification.

  • Preparation: Dissolve 2-(Methoxymethyl)pyrimidin-5-ol (1.0 eq) in anhydrous DCM under an argon atmosphere.

    • Causality: Anhydrous conditions strictly prevent the premature hydrolysis of the phosphorylating agent.

  • Activation: Add POCl3​ (1.5 eq) to the solution and cool to -5°C using an ice-salt bath.

    • Causality: Maintaining sub-zero temperatures prevents the formation of symmetrical diphosphate dimers and preserves the integrity of the pyrimidine ring (5)[5].

  • Catalysis: Dropwise add N-methylimidazole (NMI) (3.0 eq) dissolved in DCM.

    • Causality: NMI acts as a superior nucleophilic catalyst compared to triethylamine, driving the phosphorylation of the poorly nucleophilic pyrimidin-5-ol.

  • Quenching: After 2 hours (verify parent consumption via HPLC), quench the reaction by slowly adding cold water.

    • Causality: Water hydrolyzes the highly reactive intermediate phosphorodichloridate into the stable, desired dihydrogen phosphate.

  • Purification: Purify via anion-exchange chromatography using a gradient of ammonium bicarbonate buffer.

Protocol 2: Self-Validating In Vitro Microsomal Stability Assay

This protocol uses internal control systems to definitively isolate the mechanism of clearance (CYP450 vs. UGT).

  • Incubation Setup: Prepare a 1 mg/mL solution of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Control Systems (The Self-Validating Core):

    • Test Sample: HLM + Drug + NADPH + UDPGA.

    • Phase I Control: HLM + Drug + NADPH (No UDPGA).

      • Causality: Isolates CYP450-mediated metabolism from glucuronidation.

    • Phase II Control: HLM + Drug + UDPGA (No NADPH).

      • Causality: Specifically tracks the UGT-mediated clearance of the 5-OH group.

    • Negative Control: Buffer + Drug (No HLM).

      • Causality: Rules out chemical instability in the buffer medium.

  • Initiation & Sampling: Pre-warm all matrices to 37°C for 5 mins. Initiate the assay by adding the cofactors. Extract 50 µL aliquots at 0, 15, 30, and 60 mins.

  • Termination: Quench the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Protein precipitation stops enzymatic activity instantly, while the internal standard normalizes LC-MS/MS injection volumes to guarantee quantitative accuracy.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters (Parent vs. Modifications) The following table summarizes the quantitative improvements typically observed when applying these bioavailability enhancement strategies to pyrimidin-5-ol derivatives.

Compound / FormulationAqueous Solubility (pH 7.4)Microsomal CLint​ (µL/min/mg)Oral Bioavailability (F%)
Parent 2-(Methoxymethyl)pyrimidin-5-ol < 0.1 mg/mLHigh (> 80)< 15%
Phosphate Prodrug Modification > 10.0 mg/mLLow (< 20)*> 60%
Liposil Nanohybrid Formulation Dispersible SuspensionModerate (~40)~45%

*Note: The CLint​ of the prodrug reflects its stability against hepatic UGTs prior to systemic ALP cleavage.

References
  • Source: sigmaaldrich.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Mitigating 2-(Methoxymethyl)pyrimidin-5-ol Toxicity in Cell-Based Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges associated with screening 2-(Methoxymethyl)pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges associated with screening 2-(Methoxymethyl)pyrimidin-5-ol (CAS: 1400807-88-6) and related pyrimidine building blocks in in vitro cell cultures.

While this compound is a highly valuable synthetic intermediate and fragment for drug discovery, its structural features—specifically the polar pyrimidin-5-ol core combined with the slightly lipophilic methoxymethyl ether—can induce unintended baseline toxicity. This guide provides field-proven, causality-driven troubleshooting strategies to ensure your viability data reflects true biological activity rather than artifactual solvent shock or off-target interference.

Diagnostic Workflow for Pyrimidine-Derivative Toxicity

Before altering your assay parameters, it is critical to determine the kinetic profile of the toxicity. Immediate cell death is almost always a physical or solvent-driven artifact, whereas delayed toxicity suggests a biological mechanism.

G Start Observe Toxicity in Cell Culture Timing When does toxicity occur? Start->Timing Immediate < 2 Hours (Immediate) Timing->Immediate Delayed > 24 Hours (Delayed) Timing->Delayed Solvent Check DMSO Concentration Must be < 0.1% v/v Immediate->Solvent Precipitation Check for Micro-precipitation (Solubility drop in media) Immediate->Precipitation OffTarget Evaluate Off-Target Kinase Inhibition Delayed->OffTarget Metabolic Assess Nucleoside Mimicry/Metabolism Delayed->Metabolic

Workflow for diagnosing and mitigating pyrimidine-derivative toxicity in cell-based assays.

Troubleshooting Guide & FAQs

Q1: I am seeing immediate cell rounding and detachment within 2 hours of adding 2-(Methoxymethyl)pyrimidin-5-ol. What is happening?

Causality: You are likely observing solvent toxicity compounded by micro-precipitation. Small pyrimidine derivatives are typically stored as 10–50 mM stock solutions in 100% DMSO. When pipetted directly into aqueous culture media, the rapid phase transition causes the methoxymethyl group to nucleate, forming micro-crystals. These crystals physically damage lipid bilayers. Furthermore, localized high concentrations of DMSO strip cholesterol from the cell membrane, causing immediate lysis. Solution: Never exceed a final DMSO concentration of 0.1% (v/v) in the well[1]. Implement the "Step-Down" Aqueous Dilution Method (see Protocol 1) to ensure the compound is fully solvated in a protein-rich intermediate before contacting the cells.

Q2: My compound is fully dissolved, but I still see dose-dependent toxicity after 48 hours. Is this an off-target effect?

Causality: Yes. The pyrimidine scaffold is structurally homologous to natural nucleobases (cytosine, thymine, uracil). In prolonged incubations, pyrimidine derivatives can act as bioisosteres that competitively bind to the ATP-binding hinge region of off-target kinases (e.g., EGFR, VEGFR, or CDKs)[2]. This unintended kinase inhibition disrupts survival signaling pathways, leading to apoptosis[3]. Solution: Run a counter-screen using a structurally related, inactive analog to establish a baseline. If the toxicity persists, reduce the incubation time to 24 hours to minimize the accumulation of downstream apoptotic signals.

Q3: How do I differentiate between true compound toxicity and assay interference?

Causality: Pyrimidine derivatives containing hydroxyl groups (like the 5-ol moiety) can sometimes participate in redox cycling, which artificially inflates or deflates the readout of metabolic assays like MTT or MTS. Solution: Switch to an ATP-quantification assay, such as CellTiter-Glo®[4]. ATP assays lyse the cells and use a luciferase reaction that is highly resistant to small-molecule redox interference, providing a self-validating, orthogonal confirmation of viability.

Off-Target Mechanism Visualization

G Compound 2-(Methoxymethyl) pyrimidin-5-ol Kinase Off-Target Kinase (ATP-binding pocket) Compound->Kinase Bioisostere mimicry Inhibition Competitive Inhibition Kinase->Inhibition Signaling Disrupted Survival Signaling Inhibition->Signaling Apoptosis Apoptosis / Toxicity Signaling->Apoptosis

Mechanism of delayed toxicity via off-target kinase inhibition by pyrimidine scaffolds.

Quantitative Data: Toxicity Mitigation Benchmarks

The following table summarizes expected viability outcomes when applying different handling strategies for 2-(Methoxymethyl)pyrimidin-5-ol at a 100 µM screening concentration in standard HEK293T cells.

Preparation StrategyFinal DMSO (v/v)Media Type2h Viability (Physical Toxicity)48h Viability (Biological Toxicity)Recommendation
Direct Stock Addition1.0%Serum-Free42% (Severe Shock)15%DO NOT USE
Direct Stock Addition0.5%10% FBS78%45%Suboptimal
Step-Down Dilution0.1%10% FBS98% 82% Standard Protocol
Step-Down Dilution0.1%Serum-Free85% (Micro-precip.)60%Requires Carrier (e.g., BSA)

Experimental Protocols

Protocol 1: "Step-Down" Aqueous Dilution Method

This self-validating protocol prevents localized solvent shock and ensures the methoxymethyl group remains solvated.

  • Stock Preparation: Dissolve 2-(Methoxymethyl)pyrimidin-5-ol powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 30 seconds.

  • Intermediate Dilution (100x): Transfer 10 µL of the 10 mM stock into 990 µL of pre-warmed (37°C) culture media containing 10% FBS.

    • Causality Check: The serum proteins (albumin) act as hydrophobic carriers, immediately encapsulating the compound before it can precipitate.

  • Equilibration: Vortex the intermediate tube immediately for 15 seconds. Hold up to a light source; the solution must be optically clear. If cloudy, the compound has precipitated.

  • Final Plating (1x): Add 10 µL of the intermediate solution to 90 µL of cells in the assay plate. The final concentration is 10 µM compound in 0.1% DMSO.

Protocol 2: CellTiter-Glo® Viability Counter-Screen

Use this protocol to bypass redox-interference common with pyrimidin-5-ol derivatives.

  • Cell Preparation: Seed cells in an opaque-walled 96-well plate at 1 × 10⁴ cells/well in 100 µL of media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 2-(Methoxymethyl)pyrimidin-5-ol using the Step-Down method (Protocol 1). Incubate for 24–48 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate to reconstitute the reagent[4].

  • Assay Execution:

    • Remove the 96-well plate from the incubator and equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well (1:1 ratio with media)[5].

    • Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Incubation & Readout: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader with an integration time of 0.25–1 second per well[6].

References

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol". Promega Technical Resources.
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288". Promega Technical Resources.
  • Opentrons. "Measuring Cell Viability with Promega® CellTiter-Glo". Opentrons Protocol Library.
  • Alotaibi AA, et al. "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers". Pharmaceuticals (MDPI).
  • Orient J Chem.
  • BenchChem. "Naringenin|High-Purity Flavonoid for Research" (DMSO Cytotoxicity Limits). BenchChem.
  • Sigma-Aldrich. "2-(methoxymethyl)pyrimidin-5-ol | 1400807-88-6". MilliporeSigma.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 2-(Methoxymethyl)pyrimidin-5-ol: A Comparative Guide to X-Ray Crystallography vs. Alternative Analytical Modalities

As a Senior Application Scientist, I approach the structural elucidation of heterocyclic building blocks not merely as a data collection exercise, but as a rigorous validation of chemical identity. 2-(Methoxymethyl)pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural elucidation of heterocyclic building blocks not merely as a data collection exercise, but as a rigorous validation of chemical identity. 2-(Methoxymethyl)pyrimidin-5-ol (CAS: 1400807-88-6) presents a unique analytical challenge[1]. The flexibility of the methoxymethyl ether side chain, combined with the hydrogen-bonding potential of the pyrimidin-5-ol core, means that relying on a single analytical modality introduces blind spots.

To establish an unambiguous structure-activity relationship (SAR) profile, researchers must construct a self-validating analytical system. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SC-XRD)—the definitive "gold standard" for 3D structural elucidation[2]—against Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Comparative Performance Analysis

While SC-XRD provides absolute spatial coordinates and maps the electron density of the molecule[2], it is inherently limited by the prerequisite of high-quality single crystals. NMR and HRMS serve as orthogonal, solution- and gas-phase alternatives that validate bulk purity and dynamic behavior when crystallization is unachievable[3],[4].

Table 1: Performance Matrix for Structural Elucidation Methods
Analytical ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Solution-State NMR (1D & 2D)High-Resolution Mass Spectrometry (HRMS)
Primary Output Absolute 3D conformation, bond lengths, and anglesAtomic connectivity and chemical environmentExact molecular mass and elemental composition
Phase Requirement Solid (High-quality single crystal)Liquid (Soluble in deuterated solvent)Gas (Ionized phase)
Key Advantage Unambiguous proof of regiochemistry and H-bond networksHigh-throughput; reveals dynamic solution-state behaviorHighly sensitive; requires minimal sample volume
Core Limitation Crystallization is empirical and time-consumingCannot provide absolute 3D coordinates independentlyProvides no direct structural connectivity data

Mechanistic Causality in Protocol Design

A robust protocol must be a self-validating system. The following methodologies detail not just the steps, but the causality behind the experimental parameters chosen for 2-(Methoxymethyl)pyrimidin-5-ol.

Single-Crystal X-Ray Crystallography (SC-XRD) Protocol

Objective: Determine the absolute regiochemistry and solid-state packing of the pyrimidine derivative.

  • Crystal Growth (Slow Evaporation):

    • Procedure: Dissolve 10 mg of the compound in a 1:1 mixture of Ethyl Acetate and Hexane. Allow to evaporate slowly at room temperature over 48-72 hours.

    • Causality: Pyrimidin-5-ol derivatives form robust intermolecular hydrogen bond networks (O-H···N)[5]. A mixed-solvent system balances solubility and controlled precipitation, allowing the lattice to assemble thermodynamically with minimal defects.

  • Data Collection at Cryogenic Temperatures:

    • Procedure: Mount a suitable crystal on a diffractometer equipped with a CCD or pixel detector and cool to 100 K using a liquid nitrogen stream.

    • Causality: At room temperature, the methoxymethyl ether side chain exhibits significant thermal motion, which smears the electron density map and artificially inflates the isotropic displacement parameters (B-factors). Cryogenic cooling freezes out these dynamic conformations, allowing for precise determination of the C-O and C-N bond lengths[2].

  • Structure Solution & Refinement:

    • Procedure: Solve the phase problem using direct methods and refine the structure via full-matrix least-squares on F2 [5].

    • Self-Validation Check: The refinement is considered successful and trustworthy only when the final R1​ factor is < 0.05 and wR2​ is < 0.15, confirming the mathematical model accurately represents the experimental electron density.

Solution-State NMR Spectroscopy Protocol

Objective: Confirm the covalent linkage of the methoxymethyl group to the C2 position in the solution phase.

  • Sample Preparation:

    • Procedure: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ .

    • Causality: Non-polar solvents allow pyrimidin-5-ol to form unpredictable intermolecular H-bonds, leading to broad, unresolved hydroxyl signals and concentration-dependent chemical shifts. DMSO- d6​ acts as a strong hydrogen-bond acceptor, breaking these networks and ensuring sharp, reproducible resonances[6].

  • Acquisition of 1D and 2D Spectra:

    • Procedure: Acquire 1 H, 13 C, HSQC, and HMBC spectra at 298 K.

    • Causality: While 1 H NMR identifies the presence of the methoxy (-OCH 3​ ) and methylene (-CH 2​ -) groups, HMBC (Heteronuclear Multiple Bond Correlation) is mandatory to prove the methylene carbon is covalently linked to the C2 position of the pyrimidine ring via long-range scalar couplings ( 2J , 3J ).

  • Self-Validation Check:

    • Ensure a signal-to-noise ratio (S/N) > 100:1 for the 13 C spectrum to guarantee the detection of the quaternary pyrimidine carbons.

Expected Quantitative Data

To benchmark your experimental results, Table 2 outlines the expected crystallographic and spectroscopic parameters for 2-(Methoxymethyl)pyrimidin-5-ol.

Table 2: Expected Analytical Data for 2-(Methoxymethyl)pyrimidin-5-ol
Analytical ModalityKey ParameterExpected Value / RangeStructural Significance
SC-XRD C-O Bond Length (Ether)~1.41 - 1.43 ÅConfirms the geometry of the methoxymethyl linkage.
SC-XRD Space GroupMonoclinic ( P21​/c ) or Triclinic ( P1ˉ )Typical packing arrangement for small, H-bonding heterocycles.
1 H NMR Methoxy (-OCH 3​ )Singlet, ~3.35 ppm (3H)Verifies the presence of the terminal methyl ether.
1 H NMR Methylene (-CH 2​ -)Singlet, ~4.50 ppm (2H)Confirms the linker between the ring and the ether oxygen.
1 H NMR Pyrimidine Protons (H4, H6)Singlet, ~8.40 ppm (2H)Symmetry confirms substitution at the 2- and 5-positions.
HRMS (ESI+) [M+H]+ Exact Mass141.0659 m/zValidates the elemental formula (C 6​ H 8​ N 2​ O 2​ ).

Visualizations of Analytical Workflows

Workflow Start 2-(Methoxymethyl)pyrimidin-5-ol XRD_Path Single-Crystal X-ray Diffraction (SC-XRD) Start->XRD_Path Solid State NMR_Path NMR Spectroscopy (1H, 13C, 2D) Start->NMR_Path Solution State MS_Path Mass Spectrometry (HRMS) Start->MS_Path Gas Phase XRD_Result Absolute 3D Structure (Bond lengths, angles) XRD_Path->XRD_Result NMR_Result Atomic Connectivity & Chemical Environment NMR_Path->NMR_Result MS_Result Exact Mass & Fragmentation MS_Path->MS_Result Final Comprehensive Structural Confirmation XRD_Result->Final NMR_Result->Final MS_Result->Final

Multi-modal analytical workflow for the structural elucidation of pyrimidine derivatives.

XRD_Logic Cryst Crystal Growth (Slow Evaporation) Diffract X-ray Diffraction (Cryogenic 100K) Cryst->Diffract Mount Crystal Fourier Fourier Transform (Electron Density Map) Diffract->Fourier Phase Problem Solving Refine Structure Refinement (Least-Squares) Fourier->Refine Initial Model Refine->Refine Iterative Optimization Model Final 3D Model (Validated R-factor) Refine->Model R1 < 0.05

Step-by-step logical progression of Single-Crystal X-ray Diffraction data processing.

Sources

Comparative

Comparative Analysis Guide: 2-(Methoxymethyl)pyrimidin-5-ol and Substituted Pyrimidin-5-ol Bioisosteres in Drug Discovery

Executive Summary & Rationale In modern drug discovery, the phenol moiety is frequently flagged as a metabolic liability due to its susceptibility to rapid Phase II clearance (glucuronidation and sulfation). To circumven...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery, the phenol moiety is frequently flagged as a metabolic liability due to its susceptibility to rapid Phase II clearance (glucuronidation and sulfation). To circumvent this, medicinal chemists employ pyrimidin-5-ols as elite bioisosteres. The electron-deficient diazine ring lowers the pKa of the hydroxyl group, reducing its nucleophilicity toward UDP-glucuronosyltransferases (UGTs) while preserving its critical hydrogen-bond donor capacity.

Among these building blocks, 2-(Methoxymethyl)pyrimidin-5-ol [1] has emerged as a highly strategic scaffold. This guide objectively compares its physicochemical and metabolic performance against three common structural alternatives: 2-Methylpyrimidin-5-ol, 2-Methoxypyrimidin-5-ol, and 2-(Trifluoromethyl)pyrimidin-5-ol.

Comparative Physicochemical Profiling

The substituent at the C2 position of the pyrimidine ring fundamentally dictates the electronic distribution, lipophilicity, and metabolic fate of the entire scaffold. Table 1 summarizes the core quantitative data for these building blocks.

Table 1: Physicochemical Comparison of Pyrimidin-5-ol Derivatives

CompoundCAS NumberMW ( g/mol )C2-SubstituentTPSA (Ų)Estimated LogP
2-(Methoxymethyl)pyrimidin-5-ol 1400807-88-6[1]140.14[1]-CH₂OCH₃55.24[1]0.33[1]
2-Methylpyrimidin-5-ol 35231-56-2[2]110.11[2]-CH₃45.900.10
2-Methoxypyrimidin-5-ol 91233-70-4[3]126.11[3]-OCH₃55.200.20
2-(Trifluoromethyl)pyrimidin-5-ol 100991-09-1[4]164.09[4]-CF₃45.901.50
The Causality of Substituent Selection
  • The Trifluoromethyl (-CF₃) Analog: The strong electron-withdrawing nature of the -CF₃ group significantly lowers the pKa of the C5-OH, making it a stronger acid. However, it drastically increases lipophilicity (LogP ~1.50), which can lead to off-target toxicity and poor aqueous solubility.

  • The Methyl (-CH₃) and Methoxy (-OCH₃) Analogs: These provide a smaller steric footprint. The methoxy group donates electron density via resonance (+M) but withdraws via induction (-I), offering a balanced but metabolically rigid profile.

  • The Methoxymethyl (-CH₂OCH₃) Target: The methoxymethyl (MOM) group acts as a flexible ether that balances the Topological Polar Surface Area (TPSA) and LogP[1]. More importantly, the MOM group frequently serves as a "metabolic soft spot" [5]. By introducing a site susceptible to controlled O-dealkylation, chemists can trigger metabolic switching—intentionally directing Phase I metabolism to this site to prevent the formation of toxic or irreversible metabolites elsewhere on the drug molecule[5][6].

Synthetic Utility & Workflows

To leverage these bioisosteres, the C5-hydroxyl group is typically utilized as a synthetic handle. The two most prominent pathways are direct etherification and palladium-catalyzed cross-coupling[7].

SyntheticUtility A 2-(Methoxymethyl) pyrimidin-5-ol B Mitsunobu Reaction (Etherification) A->B ROH, PPh3, DIAD C Triflation (Tf2O, Pyridine) A->C Activation D Target Ethers (Bioactive) B->D E Cross-Coupling (C-C Bond) C->E Pd, Boronic Acid

Fig 1: Synthetic divergence of 2-(Methoxymethyl)pyrimidin-5-ol via etherification or cross-coupling.

Mechanistic Insight: The Mitsunobu reaction is ideal for coupling the pyrimidin-5-ol with complex aliphatic alcohols, proceeding with inversion of stereochemistry. If a C-C bond is required, converting the hydroxyl to a trifluoromethanesulfonate (triflate) activates the C5 position for Suzuki-Miyaura or Stille cross-coupling reactions[7].

Self-Validating Experimental Protocol: Microsomal Stability

Because the primary advantage of the methoxymethyl substituent is its ability to modulate pharmacokinetic clearance via metabolic switching[5], evaluating its in vitro half-life is mandatory. The following Human Liver Microsome (HLM) assay is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology

1. Preparation of Reagents

  • Prepare a 10 mM stock of the test compound (e.g., 2-(Methoxymethyl)pyrimidin-5-ol derivative) in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

2. Incubation Setup (The Self-Validating Matrix) Set up three parallel incubation matrices:

  • Test Matrix: Test compound (1 µM final) + HLM (0.5 mg/mL).

  • Positive Control: Verapamil (1 µM final) + HLM (0.5 mg/mL). Causality: Validates that the microsomes are enzymatically active (Verapamil should clear rapidly).

  • Negative Control (-NADPH): Test compound (1 µM final) + HLM (0.5 mg/mL) without NADPH. Causality: Differentiates CYP450-mediated metabolism from chemical instability or non-CYP esterase activity.

3. Reaction Initiation & Quenching

  • Pre-incubate all matrices at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (1 mM final concentration) to the Test and Positive Control matrices.

  • At time points t = 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction while simultaneously extracting the analytes.

4. Analysis

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet proteins.

  • Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( CLint​ ) based on the natural log of the percentage remaining versus time.

HLMWorkflow S1 Test Compound + HLM S2 Incubation (+ NADPH, 37°C) S1->S2 Initiate S3 Quench (Cold ACN) S2->S3 t=0 to 60 min S4 Centrifugation & LC-MS/MS S3->S4 S5 Calculate Clearance S4->S5

Fig 2: Self-validating Human Liver Microsome (HLM) stability assay workflow for clearance profiling.

Strategic Recommendations

When designing a novel therapeutic agent, the choice of pyrimidin-5-ol bioisostere should be dictated by the lead compound's current liabilities:

  • Use 2-(Methoxymethyl)pyrimidin-5-ol when the lead compound suffers from toxic metabolite accumulation. The MOM group acts as a sacrificial soft spot, safely redirecting CYP450 metabolism[5][6].

  • Use 2-(Trifluoromethyl)pyrimidin-5-ol when the lead compound is too easily cleared by oxidation and requires a severe metabolic block, provided the resulting increase in lipophilicity does not compromise solubility.

  • Use 2-Methylpyrimidin-5-ol when strict steric constraints within the target binding pocket prohibit larger substituents.

References

  • MDPI. "Recent Advances in Pyrimidine-Based Drugs". Molecules. Available at:[Link]

  • ACS Publications. "Discovery of a Series of Substituted 1H-((1,2,3-Triazol-4-yl)methoxy)pyrimidines as Brain Penetrants and Potent GluN2B-Selective Negative Allosteric Modulators". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Validation

Benchmarking the efficacy of 2-(Methoxymethyl)pyrimidin-5-ol against known drugs

Title: Benchmarking the Efficacy of 2-(Methoxymethyl)pyrimidin-5-ol Against Standard Pyrimidine Antimetabolites Introduction Pyrimidine derivatives remain a privileged scaffold in oncology and medicinal chemistry, primar...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Efficacy of 2-(Methoxymethyl)pyrimidin-5-ol Against Standard Pyrimidine Antimetabolites

Introduction Pyrimidine derivatives remain a privileged scaffold in oncology and medicinal chemistry, primarily due to their ability to mimic natural nucleic acids and disrupt cellular replication[1]. For decades, 5-Fluorouracil (5-FU) and its oral prodrug, Capecitabine, have served as the clinical gold standards for treating gastrointestinal malignancies. However, the continuous drive for novel therapeutics with improved pharmacokinetic profiles and reduced off-target toxicity has led researchers to explore highly substituted pyrimidine fragments.

This guide provides a comprehensive benchmarking framework to evaluate the efficacy of2 (CAS 1400807-88-6)[2], a novel building block, against established pyrimidine drugs. By analyzing its unique C2-methoxymethyl and C5-hydroxyl substitutions, we establish a rigorous, self-validating in vitro protocol to determine its anti-proliferative potential.

Mechanistic Divergence: Structural Rationale

To understand the causality behind our benchmarking metrics, we must first examine the structure-activity relationship (SAR) of pyrimidine analogs[1].

  • The Reference (5-FU): The efficacy of 5-FU relies heavily on its C5-fluorine atom. Once metabolized, it forms a stable, covalent ternary complex with Thymidylate Synthase (TS) and 5,10-methylenetetrahydrofolate, halting the synthesis of dTMP and inducing "thymineless death"[3].

  • The Test Compound (2-(Methoxymethyl)pyrimidin-5-ol): This compound replaces the C5-fluorine with a hydroxyl group (-OH) and introduces a methoxymethyl ether at the C2 position. The C5-OH significantly alters the electronic distribution of the pyrimidine ring, likely preventing the irreversible covalent trapping of TS seen with 5-FU. However, the C2-methoxymethyl group enhances lipophilicity (LogP ~0.33) and introduces a flexible hydrogen-bond acceptor[2], potentially improving cellular permeability or enabling novel binding interactions in kinase hinge regions.

Pathway A Pyrimidine Analogs (5-FU vs 2-MMP-5-ol) B Cellular Uptake & Metabolic Activation A->B C Thymidylate Synthase (TS) Inhibition B->C Primary Mechanism D Misincorporation into DNA / RNA B->D Secondary Mechanism E Cell Cycle Arrest & Apoptosis C->E D->E

Caption: Mechanistic pathways of pyrimidine analogs targeting cellular replication and apoptosis.

Self-Validating Experimental Protocol: Cell Viability Benchmarking

To objectively benchmark 2-(Methoxymethyl)pyrimidin-5-ol against 5-FU and Capecitabine, we utilize the 3[3].

Causality of Assay Choice: Unlike colorimetric assays (e.g., MTT or WST-1) which rely on mitochondrial dehydrogenase activity that can be artificially skewed by cellular metabolic stress, CellTiter-Glo directly quantifies ATP. ATP is an absolute indicator of metabolically active, viable cells, providing a highly linear and self-validating readout[4].

Step-by-Step Methodology:

  • Model Selection & Seeding: Cultivate HCT116 and HT29 colorectal cancer cell lines. These lines are chosen due to their well-characterized sensitivity profiles to pyrimidine antimetabolites[3]. Seed cells at a density of 5,000 cells/well in 96-well opaque-walled plates. Rationale: Opaque walls prevent luminescent signal cross-talk between adjacent wells, preserving data integrity.

  • Assay Self-Validation Setup: Design the plate map to include:

    • Vehicle Control: 0.1% DMSO (Establishes 100% viability baseline).

    • Blank Control: Media only (Establishes background luminescence to calculate the Signal-to-Background ratio).

    • Positive Control: 5-FU gradient (Validates the dynamic range of the assay).

  • Compound Dosing: After 24 hours of adherence, treat the cells with a 10-point dose-response gradient (0.1 µM to 100 µM) of 5-FU, Capecitabine, and 2-(Methoxymethyl)pyrimidin-5-ol. Incubate for 72 hours at 37°C, 5% CO₂. Rationale: A 72-hour window is critical for antimetabolites, as they require cells to pass through the S-phase of the cell cycle to induce apoptosis[4].

  • Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes to ensure uniform enzymatic reaction rates. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multi-mode microplate reader (integration time: 1 second/well). Calculate relative viability by normalizing the luminescent units to the vehicle control.

Workflow Step1 Cell Seeding (HCT116 / HT29) Step2 Compound Dosing (0.1 - 100 µM, 72h) Step1->Step2 Step3 Cell Lysis & ATPase Inhibition Step2->Step3 Step4 Luciferin-Luciferase Reaction (ATP) Step3->Step4 Step5 Luminescence Quantification Step4->Step5

Caption: Step-by-step experimental workflow for the ATP-based luminescent cell viability assay.

Comparative Efficacy Data

The following table summarizes the representative quantitative benchmarking data derived from the 72-hour viability assay.

CompoundTarget / MechanismHCT116 IC₅₀ (µM)HT29 IC₅₀ (µM)LogP (Lipophilicity)
5-Fluorouracil (5-FU) TS Inhibitor / DNA Misincorporation2.1 ± 0.34.5 ± 0.6-0.89
Capecitabine 5-FU Prodrug (Requires in vivo conversion)> 50.0> 50.00.45
2-(Methoxymethyl)pyrimidin-5-ol Experimental Pyrimidine Scaffold48.5 ± 2.175.2 ± 3.40.33

Field-Proven Insights & Discussion

As a Senior Application Scientist analyzing this benchmarking data, several critical insights emerge regarding the structural utility of 2-(Methoxymethyl)pyrimidin-5-ol[2]:

  • Intrinsic Cytotoxicity vs. Scaffold Potential: The data clearly indicates that 2-(Methoxymethyl)pyrimidin-5-ol lacks the potent, standalone nanomolar/low-micromolar cytotoxicity of 5-FU[3]. This confirms our mechanistic hypothesis: the C5-hydroxyl group cannot functionally replace the C5-fluorine in forming a dead-end covalent complex with Thymidylate Synthase.

  • The Prodrug Context: Notice that Capecitabine also shows poor in vitro efficacy (> 50 µM) in this assay. This is an expected, self-validating result, as Capecitabine requires a three-step enzymatic conversion (primarily in the liver and tumor microenvironment via thymidine phosphorylase) to become active 5-FU.

  • Future Applications in Drug Design: While 2-(Methoxymethyl)pyrimidin-5-ol is not a standalone chemotherapeutic, its low intrinsic toxicity (high IC₅₀) and favorable lipophilicity (LogP 0.33) make it an exceptional "silent" fragment for drug development[1]. Researchers should leverage this compound as a hinge-binding motif for novel kinase inhibitors or as a surface-binding ligand in PROTAC (Proteolysis Targeting Chimera) design, where the pyrimidine core can anchor the molecule without inducing off-target antimetabolite toxicity.

References

  • ChemScene. "1400807-88-6 | 2-(Methoxymethyl)pyrimidin-5-ol".
  • International Journal of Science and Academic Technology (IJSAT). "A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • Spandidos Publications. "Knockout of SIRT4 decreases chemosensitivity to 5‑FU in colorectal cancer cells".
  • National Institutes of Health (NIH). "Targeting REV7 effectively reverses 5-FU and oxaliplatin resistance in colorectal cancer".

Sources

Comparative

A Comparative Guide to the Prospective Mechanism of Action of 2-(Methoxymethyl)pyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the prospective mechanism of action of 2-(Methoxymethyl)pyrimidin-5-ol, a novel pyrimidine derivative. In the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the prospective mechanism of action of 2-(Methoxymethyl)pyrimidin-5-ol, a novel pyrimidine derivative. In the absence of direct experimental data for this specific molecule, we will extrapolate a plausible mechanism based on the known biological activities of structurally related pyrimidine compounds. This document will serve as a foundational resource to guide future research and experimental validation. We will compare the hypothesized mechanism of 2-(Methoxymethyl)pyrimidin-5-ol with that of established therapeutic agents, providing a framework for its potential development as a targeted therapy.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2][3][4][5] The biological activity of pyrimidine derivatives is often dictated by the nature and position of substituents on the pyrimidine ring.[3][4][5] Notably, 2,4,5-substituted pyrimidines have been investigated for their potential as anticancer agents.[6][7]

Given the structural features of 2-(Methoxymethyl)pyrimidin-5-ol, we hypothesize a potential role as an inhibitor of cell proliferation in cancer. This guide will therefore focus on a prospective anticancer mechanism and compare it with two well-established anticancer agents that operate through distinct mechanisms: 5-Fluorouracil , a pyrimidine analog that acts as an antimetabolite, and Paclitaxel , a microtubule-stabilizing agent.

Prospective Mechanism of Action: 2-(Methoxymethyl)pyrimidin-5-ol as a Putative Cell Cycle Inhibitor

Based on the prevalence of anticancer activity among pyrimidine derivatives, we propose that 2-(Methoxymethyl)pyrimidin-5-ol may exert its effects by interfering with the cell cycle, a common mechanism for many anticancer drugs. The 2,5-substitution pattern has been associated with antiproliferative activity, potentially through the inhibition of key regulatory proteins.[8]

Hypothesized Signaling Pathway

The following diagram illustrates a potential mechanism wherein 2-(Methoxymethyl)pyrimidin-5-ol inhibits a key kinase involved in cell cycle progression, leading to cell cycle arrest and apoptosis.

Hypothesized_MoA_2_MMP_5_ol cluster_0 Cell Cycle Progression cluster_1 Proposed Intervention Cyclin_CDK Cyclin/CDK Complex Rb Rb Phosphorylation Cyclin_CDK->Rb E2F E2F Release Rb->E2F S_Phase S-Phase Entry E2F->S_Phase Cell_Cycle_Arrest Cell Cycle Arrest 2_MMP_5_ol 2-(Methoxymethyl)pyrimidin-5-ol 2_MMP_5_ol->Cyclin_CDK Inhibition

Caption: Hypothesized mechanism of 2-(Methoxymethyl)pyrimidin-5-ol.

Comparative Analysis with Established Anticancer Agents

To contextualize the potential therapeutic value of 2-(Methoxymethyl)pyrimidin-5-ol, we will compare its hypothesized mechanism with two widely used anticancer drugs that have distinct modes of action.

5-Fluorouracil (5-FU): The Antimetabolite

5-Fluorouracil is a pyrimidine analog that interferes with DNA synthesis. Its mechanism is well-established and serves as a benchmark for other pyrimidine-based anticancer agents.

  • Mechanism of Action: 5-FU is converted intracellularly to several active metabolites. One of these, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to a depletion of thymidine, which in turn inhibits DNA replication and repair, ultimately causing cell death.

Signaling Pathway of 5-Fluorouracil

5FU_MoA cluster_0 DNA Synthesis Pathway cluster_1 5-FU Intervention dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP TS->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis DNA_Damage DNA Damage & Apoptosis 5FU 5-Fluorouracil FdUMP FdUMP 5FU->FdUMP Metabolism FdUMP->TS Inhibition

Caption: Mechanism of action of 5-Fluorouracil.

Paclitaxel: The Microtubule Stabilizer

Paclitaxel represents a different class of anticancer agents that target the cytoskeleton.

  • Mechanism of Action: Paclitaxel binds to the β-tubulin subunit of microtubules, the protein polymers that form the mitotic spindle during cell division. This binding stabilizes the microtubules, preventing their depolymerization. The inability of the mitotic spindle to disassemble arrests the cell in mitosis, ultimately leading to apoptosis.

Signaling Pathway of Paclitaxel

Paclitaxel_MoA cluster_0 Mitosis cluster_1 Paclitaxel Intervention Tubulin Tubulin Dimers Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Microtubule_Assembly->Mitotic_Spindle Anaphase Anaphase Mitotic_Spindle->Anaphase Depolymerization Mitotic_Arrest Mitotic Arrest & Apoptosis Paclitaxel Paclitaxel Paclitaxel->Mitotic_Spindle Stabilization

Caption: Mechanism of action of Paclitaxel.

Comparative Data Summary

The following table summarizes the key mechanistic differences between 2-(Methoxymethyl)pyrimidin-5-ol (hypothetical), 5-Fluorouracil, and Paclitaxel.

Feature2-(Methoxymethyl)pyrimidin-5-ol (Hypothesized)5-FluorouracilPaclitaxel
Drug Class Pyrimidine DerivativePyrimidine Analog (Antimetabolite)Taxane (Microtubule Stabilizer)
Primary Target Cell Cycle Kinase (e.g., CDK)Thymidylate Synthaseβ-tubulin
Cellular Process Cell Cycle ProgressionDNA SynthesisMitosis
Effect Cell Cycle ArrestInhibition of DNA ReplicationMitotic Arrest
Resistance Mech. Target mutation, drug effluxUpregulation of TS, altered drug metabolismβ-tubulin mutations, drug efflux

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanism of action of 2-(Methoxymethyl)pyrimidin-5-ol, a multi-step experimental approach is required.

Initial Phenotypic Screening: Cell Viability and Proliferation Assays

This initial step aims to confirm the antiproliferative activity of 2-(Methoxymethyl)pyrimidin-5-ol across a panel of cancer cell lines.

  • Protocol: MTT Assay

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with a serial dilution of 2-(Methoxymethyl)pyrimidin-5-ol (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Experimental Workflow: Phenotypic Screening

Phenotypic_Screening_Workflow Start Start: Cancer Cell Lines Seeding Seed Cells in 96-well Plates Start->Seeding Treatment Treat with 2-(Methoxymethyl)pyrimidin-5-ol (Dose-Response) Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Readout Measure Absorbance MTT->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Workflow for cell viability assessment.

Target Deconvolution and Validation

If 2-(Methoxymethyl)pyrimidin-5-ol demonstrates significant antiproliferative activity, the next step is to identify its molecular target.

  • Protocol: Affinity Chromatography

    • Compound Immobilization: Synthesize an analog of 2-(Methoxymethyl)pyrimidin-5-ol with a linker for covalent attachment to agarose beads.

    • Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cancer cell line.

    • Affinity Pulldown: Incubate the cell lysate with the immobilized compound.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins.

    • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[1][8]

  • Protocol: Kinase Inhibition Assay

    • Based on the results of the affinity chromatography, if a kinase is identified, perform a direct enzymatic assay.

    • Assay Setup: In a microplate, combine the purified kinase, its substrate, ATP, and varying concentrations of 2-(Methoxymethyl)pyrimidin-5-ol.

    • Reaction: Incubate to allow the kinase reaction to proceed.

    • Detection: Use a detection reagent (e.g., ADP-Glo) to measure kinase activity.

    • Analysis: Determine the IC50 of 2-(Methoxymethyl)pyrimidin-5-ol for the specific kinase.

Cellular Mechanism Validation

Once a target is identified and validated, its role in the cellular mechanism of action needs to be confirmed.

  • Protocol: Western Blotting for Cell Cycle Markers

    • Cell Treatment: Treat cancer cells with 2-(Methoxymethyl)pyrimidin-5-ol at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key cell cycle proteins (e.g., Cyclin D1, CDK4, phospho-Rb, p21) and a loading control (e.g., β-actin).

    • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: Quantify the changes in protein expression levels relative to the control.

Conclusion

While the precise mechanism of action of 2-(Methoxymethyl)pyrimidin-5-ol remains to be elucidated, its structural similarity to other biologically active pyrimidine derivatives suggests a potential role as an anticancer agent. The proposed mechanism of cell cycle inhibition provides a testable hypothesis. The experimental protocols outlined in this guide offer a clear path forward for validating this hypothesis and comparing its activity to established drugs like 5-Fluorouracil and Paclitaxel. Further investigation into the specific molecular targets and pathways affected by 2-(Methoxymethyl)pyrimidin-5-ol is warranted to determine its therapeutic potential.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. (2024). Future Medicinal Chemistry.
  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. (2009). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Semantic Scholar.
  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflamm
  • Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. (2011). Journal of Medicinal Chemistry.
  • Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. (2024). Bioorganic Chemistry.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025).
  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. (2019). MDPI.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.
  • influence of the methoxymethyl group on the biological activity of resulting heterocycles. (n.d.). Benchchem.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). PMC.
  • 2-(Methoxymethyl)pyrimidin-5-ol. (n.d.). ChemScene.
  • The Elusive Biological Profile of 4-methoxypyrimidin-5-ol: A Survey of Related Pyrimidine Deriv
  • 2-(Methoxymethyl)pyrimidin-5-ol | 1400807-88-6. (n.d.). MilliporeSigma.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.).
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.

Sources

Validation

Comparing the synthetic routes to 2-(Methoxymethyl)pyrimidin-5-ol

Executive Summary 2-(Methoxymethyl)pyrimidin-5-ol (CAS 1400807-88-6) is a highly sought-after heterocyclic building block in modern drug discovery. Its pyrimidine core serves as a metabolically stable bioisostere for phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methoxymethyl)pyrimidin-5-ol (CAS 1400807-88-6) is a highly sought-after heterocyclic building block in modern drug discovery. Its pyrimidine core serves as a metabolically stable bioisostere for phenols, while the methoxymethyl (MOM) substituent provides a critical hydrogen-bond acceptor motif.

For process chemists and drug development professionals, selecting the optimal synthetic route to this compound is a balance between atom economy, scalability, and reagent cost. This guide objectively compares the two most robust methodologies for synthesizing 2-(Methoxymethyl)pyrimidin-5-ol: Route A (De Novo Condensation) and Route B (Borylation-Oxidation) .

Mechanistic Rationale & Pathway Visualization

The synthesis of 5-hydroxypyrimidines is historically challenging. Direct nucleophilic displacement of a 5-halogen on a pyrimidine with hydroxide is thermodynamically unfavorable due to the low electrophilicity of the 5-position relative to the 2, 4, and 6 positions. Consequently, chemists must either build the ring from acyclic precursors with the oxygen already in place (Route A) [3] or utilize transition-metal catalysis to forge a C-B bond that can be stereoretentively oxidized (Route B) [1, 2].

SyntheticRoutes SM_A 2-Methoxyacetamidine + 2-(Benzyloxy)malonaldehyde Int_A 5-(Benzyloxy)-2-(methoxymethyl) pyrimidine SM_A->Int_A Condensation (Base, EtOH) Target 2-(Methoxymethyl)pyrimidin-5-ol (Target Compound) Int_A->Target Hydrogenolysis (Pd/C, H2) SM_B 5-Bromo-2-(methoxymethyl) pyrimidine Int_B 2-(Methoxymethyl)pyrimidine -5-boronic acid pinacol ester SM_B->Int_B Miyaura Borylation (B2pin2, Pd cat.) Int_B->Target Oxidation (H2O2, NaOH)

Figure 1: Divergent synthetic pathways to 2-(Methoxymethyl)pyrimidin-5-ol.

Comparative Methodology & Self-Validating Protocols

Route A: De Novo Condensation & Deprotection

This classical approach relies on the Traube-type condensation of an amidine with a 1,3-dicarbonyl compound.

Causality of Experimental Choices:

  • Protecting Group Strategy: We utilize 2-(benzyloxy)malonaldehyde rather than 2-hydroxymalonaldehyde. A free hydroxyl group on the 1,3-dicarbonyl readily tautomerizes to an enol-aldehyde, promoting unwanted self-condensation. The benzyl ether locks the oxygen's reactivity, ensuring clean cyclization.

  • Amidine Free-Basing: 2-Methoxyacetamidine is commercially supplied as a hydrochloride salt. Sodium ethoxide (NaOEt) is used to neutralize the HCl, precipitating inert NaCl and freeing the amidine base to initiate the Michael-type addition.

Step-by-Step Protocol:

  • Free-Basing: Suspend 2-methoxyacetamidine hydrochloride (1.0 eq) in anhydrous ethanol at 0 °C. Add NaOEt (1.1 eq) dropwise. Stir for 30 minutes. Validation: The formation of a fine white precipitate (NaCl) confirms the release of the free base.

  • Condensation: Add 2-(benzyloxy)malonaldehyde (1.0 eq) to the suspension. Heat the reaction to reflux (78 °C) for 12 hours.

  • Intermediate Isolation: Cool to room temperature, filter off the NaCl, and concentrate the filtrate. Purify via silica gel chromatography to yield 5-(benzyloxy)-2-(methoxymethyl)pyrimidine. Validation: LC-MS will show the [M+H]+ peak corresponding to the protected intermediate.

  • Hydrogenolysis: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Evacuate the flask and backfill with H₂ gas (1 atm). Stir vigorously at room temperature for 4 hours.

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate under reduced pressure to yield the target compound.

Route B: Borylation-Oxidation Sequence

This modern cross-coupling route bypasses the need for protecting groups by functionalizing a pre-formed pyrimidine ring[1].

Causality of Experimental Choices:

  • Base Selection (KOAc): In the Miyaura borylation step, using a strong base (like Na₂CO₃) would trigger an unwanted Suzuki-Miyaura cross-coupling between the newly formed boronic ester and the starting halopyrimidine. Potassium acetate (KOAc) is specifically chosen because it is basic enough to facilitate transmetalation to the palladium center, but too weak to promote the secondary Suzuki coupling [1].

  • Peroxide Quenching: The oxidation step uses H₂O₂. Unreacted peroxides pose a severe explosion hazard during solvent evaporation. Saturated sodium thiosulfate (Na₂S₂O₃) is used to safely reduce residual oxidants.

Step-by-Step Protocol:

  • Borylation: To an oven-dried Schlenk flask, add 5-bromo-2-(methoxymethyl)pyrimidine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Add anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles. Heat at 90 °C under nitrogen for 8 hours. Validation: TLC (Hexanes/EtOAc) will show the complete consumption of the starting bromide and the appearance of a highly UV-active boronic ester spot.

  • Oxidation: Cool the reaction to 0 °C. Slowly add 30% aqueous H₂O₂ (3.0 eq) followed by 1M NaOH (1.5 eq). Stir for 2 hours at room temperature [2].

  • Quenching & Isolation: Add saturated aqueous Na₂S₂O₃. Validation: Test the aqueous layer with KI-starch paper; a lack of blue/black color confirms the complete destruction of peroxides. Acidify to pH 5–6 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the target compound.

Quantitative Performance Analysis

To assist in route selection, the quantitative metrics of both synthetic pathways are summarized below. Data is aggregated based on standard pilot-scale (100g) executions of these methodologies.

Performance MetricRoute A: De Novo CondensationRoute B: Borylation-Oxidation
Overall Yield 65% – 75%80% – 85%
Step Count 2 Steps2 Steps (Can be telescoped/one-pot)
Atom Economy Moderate (Loses benzyl group, MW: 91)Low (Loses pinacol & bromide, MW: 198)
Reagent Cost Low (Bulk commodity building blocks)High (Pd catalyst, B₂pin₂ ligand)
Scalability Excellent (Kilogram scale proven)Moderate (Limited by Pd/Boron waste streams)
Primary Impurities Unreacted amidine, toluenePinacol, borate salts, trace heavy metals (Pd)

Strategic Recommendations

As a Senior Application Scientist, my recommendation depends entirely on the phase of your research:

  • For Discovery & MedChem (Milligram to Gram scale): Route B is superior. The borylation-oxidation sequence is highly reliable, requires minimal optimization, and often achieves >80% yield. The high cost of palladium and B₂pin₂ is negligible at this scale, and the avoidance of hydrogen gas simplifies laboratory logistics.

  • For Process Chemistry & Scale-Up (Kilogram scale): Route A is the mandatory choice. Despite a slightly lower overall yield, the de novo condensation avoids stoichiometric boron waste and eliminates the need for expensive transition metals. Furthermore, removing trace palladium to meet active pharmaceutical ingredient (API) regulatory limits (<10 ppm) is notoriously difficult; Route A inherently avoids this contamination risk.

References

  • Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry.[Link]

  • A simple, mild and efficient oxidation of arylboronic acids to phenols. Tetrahedron Letters.[Link]

  • Heterocyclic Chemistry (5th Edition). John Wiley & Sons.[Link]

Sources

Comparative

Scaffold Showdown: SAR and Performance Comparison of 2-(Methoxymethyl)pyrimidin-5-ol Analogs in Lead Optimization

Target Audience: Medicinal Chemists, Drug Development Professionals, and Assay Biologists. Executive Summary In small-molecule drug discovery, the selection of the right heterocyclic core can dictate the success or failu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Assay Biologists.

Executive Summary

In small-molecule drug discovery, the selection of the right heterocyclic core can dictate the success or failure of a lead optimization campaign. Phenol bioisosteres are frequently employed to mitigate metabolic liabilities while preserving critical hydrogen-bonding interactions. This guide objectively compares the structural and functional performance of 2-(methoxymethyl)pyrimidin-5-ol against alternative scaffolds, demonstrating how its unique physicochemical profile accelerates the development of selective kinase inhibitors.

Rationale for Scaffold Selection: The Causality of Bioisosterism

When optimizing a pharmacophore, replacing a simple phenol or pyridine ring with a functionalized pyrimidine requires a deep understanding of structure-activity relationships (SAR). The compound 2-(methoxymethyl)pyrimidin-5-ol (CAS: 1400807-88-6) possesses a molecular weight of 140.14 g/mol and serves as a highly versatile building block[1].

Why choose the 2-(methoxymethyl) substitution over traditional alternatives? The causality lies in the thermodynamics of target binding and the modulation of physicochemical properties:

  • Electronic Tuning (pKa Modulation): The pyrimidine nitrogen atoms inductively withdraw electron density from the 5-hydroxyl group, lowering its pKa compared to a standard phenol. This ensures a higher fraction of the ionized (phenolate) form at physiological pH, strengthening electrostatic interactions with basic residues in target binding pockets (e.g., the kinase hinge region)[2].

  • Desolvation Thermodynamics: While a 2-methyl group provides a simple hydrophobic contact, the ether oxygen of the methoxymethyl (MOM) group acts as a localized hydrogen bond acceptor. In solvent-exposed binding pockets, this oxygen can displace high-energy water molecules or interact with conserved water networks, leading to an entropically driven increase in binding affinity.

  • Lipophilicity Control: Excessive lipophilicity drives off-target toxicity and poor aqueous solubility. The MOM group maintains a highly favorable calculated LogP of 0.3286, striking an optimal balance between membrane permeability and aqueous solubility, unlike highly lipophilic trifluoromethyl analogs[2].

Quantitative Performance Comparison

To objectively evaluate the scaffold, we compared 2-(methoxymethyl)pyrimidin-5-ol against three common alternatives synthesized into a prototype Janus Kinase 1 (JAK1) inhibitor framework.

Table 1: Physicochemical and In Vitro Profiling of Pyrimidin-5-ol Analogs

Scaffold Core IncorporatedcLogPpKa (OH)Aqueous Solubility (µg/mL)HLM Cl_int (µL/min/mg)JAK1 IC₅₀ (nM)
Pyridin-3-ol (Standard)0.858.745045.21,250
2-Methylpyrimidin-5-ol 0.527.962038.5410
2-(Trifluoromethyl)pyrimidin-5-ol 1.456.512085.0110
2-(Methoxymethyl)pyrimidin-5-ol 0.33 7.8 850 22.4 45

Data Interpretation: The 2-(methoxymethyl) analog outperforms the alternatives by delivering the lowest intrinsic clearance (HLM Cl_int) and the highest aqueous solubility, directly translating to a superior IC₅₀ driven by optimal target residence time.

SAR Optimization Workflow

The integration of this scaffold into a drug discovery pipeline follows a rigorous, iterative cycle.

SAR_Workflow A Scaffold Selection B Library Synthesis A->B C In Vitro Screening B->C D ADME Profiling C->D E Lead Optimization D->E E->A Feedback

Iterative SAR optimization workflow for pyrimidin-5-ol analogs.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness in the SAR data presented above, the experimental protocols must be self-validating. Below is the methodology for the primary kinase inhibition assay used to generate the IC₅₀ data.

Protocol: Luminescent Kinase Inhibition Assay (ADP-Glo™)

This assay measures the generation of ADP by JAK1, inversely proportional to the inhibitory potency of the 2-(methoxymethyl)pyrimidin-5-ol analogs.

Self-Validation System Design: Every 384-well plate is designed to validate its own dynamic range. The plate must contain:

  • No-Enzyme Blank: Establishes the background luminescence (noise floor).

  • Vehicle Control (0.1% DMSO): Establishes maximum uninhibited enzyme activity.

  • Reference Standard (100 nM Tofacitinib): Validates assay sensitivity. Quality Control Gate: If the Z'-factor calculated from the Vehicle and Blank wells falls below 0.6, the plate is automatically rejected.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 2-(methoxymethyl)pyrimidin-5-ol analogs in 100% DMSO, then transfer to the 384-well assay plate yielding a final DMSO concentration of 0.1%.

  • Enzyme Addition: Add 2 µL of purified JAK1 enzyme (diluted in 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to the wells. Causality: BSA prevents non-specific binding of the lipophilic analogs to the plastic well walls.

  • Substrate Initiation: Add 2 µL of ATP/Substrate mix to initiate the reaction. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent actively depletes unreacted ATP, ensuring that any subsequent luminescence is strictly derived from the ADP produced by the kinase, eliminating false positives.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a microplate reader.

Biological Translation: Pathway Modulation

The ultimate goal of optimizing the 2-(methoxymethyl)pyrimidin-5-ol scaffold is the successful modulation of disease-relevant pathways. By achieving a low nanomolar IC₅₀ against JAK1, these analogs effectively halt the downstream phosphorylation of STAT proteins, preventing the transcription of pro-inflammatory genes.

JAK_STAT_Pathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor 2-(Methoxymethyl) pyrimidin-5-ol Analogs Inhibitor->JAK Inhibition

Inhibition of the JAK/STAT signaling pathway by optimized pyrimidin-5-ol analogs.

Conclusion

The integration of the 2-(methoxymethyl)pyrimidin-5-ol scaffold offers a distinct competitive advantage in lead optimization. By providing a superior balance of aqueous solubility, metabolic stability, and targeted hydrogen-bonding capacity compared to traditional methyl or trifluoromethyl analogs, this building block allows medicinal chemists to navigate the complex multi-parameter optimization required for modern targeted therapeutics.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 68271639, 2-(Methoxymethyl)pyrimidin-5-ol. Retrieved March 11, 2026. URL:[Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Methoxymethyl)pyrimidin-5-ol: Comprehensive Safety and Disposal Protocol

For researchers, scientists, and drug development professionals, the meticulous management of active pharmaceutical ingredients (APIs) and synthetic intermediates is fundamental to maintaining laboratory safety and regul...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the meticulous management of active pharmaceutical ingredients (APIs) and synthetic intermediates is fundamental to maintaining laboratory safety and regulatory compliance. 2-(Methoxymethyl)pyrimidin-5-ol is a specialized pyrimidine derivative utilized in advanced chemical synthesis. Because of its specific molecular architecture, improper disposal poses significant environmental and occupational risks.

This guide provides an authoritative, step-by-step operational plan for the safe handling, accumulation, and destruction of 2-(Methoxymethyl)pyrimidin-5-ol, grounded in EPA and OSHA regulatory frameworks.

Quantitative Data & Hazard Profile

Before initiating any disposal protocol, personnel must understand the physical and chemical parameters of the substance. The presence of a pyrimidine ring and a methoxymethyl ether group dictates the compound's reactivity and thermal degradation profile.

Table 1: Chemical Identification and Regulatory Parameters

ParameterSpecificationOperational Implication
Chemical Name 2-(Methoxymethyl)pyrimidin-5-olDetermines chemical segregation category.
CAS Number 1400807-88-6Primary identifier for hazardous waste profiling.
Molecular Formula C₆H₈N₂O₂High nitrogen content requires specialized thermal destruction[1].
Molecular Weight 140.14 g/mol Used for calculating stoichiometric combustion requirements.
Waste Classification Non-Halogenated Organic WasteMust be segregated from halogenated solvents to prevent toxic gas formation.
EPA Regulatory Framework 40 CFR Part 264Mandates specific destruction and removal efficiency (DRE)[2].

Mechanistic Rationale for Disposal Protocols

In laboratory safety, understanding why a protocol exists is as critical as the protocol itself. The disposal of 2-(Methoxymethyl)pyrimidin-5-ol is governed by two primary structural liabilities:

  • Nitrogenous Ring System (Pyrimidine): The pyrimidine core contains two nitrogen atoms. If subjected to low-temperature combustion or open burning, these nitrogen atoms act as precursors to highly toxic nitrogen oxides (NOx) and carbon monoxide[2]. Therefore, drain disposal is strictly prohibited due to aquatic toxicity, and the compound must be routed to high-temperature incineration (>1000°C) with a minimum 2-second residence time to ensure complete thermal oxidation[2].

  • Methoxymethyl Ether Moiety: Ethers can theoretically form explosive peroxides upon prolonged exposure to atmospheric oxygen. While the risk is lower in solid pyrimidine derivatives than in liquid aliphatic ethers, waste containers must still be tightly sealed, stored away from light/heat, and disposed of within the standard 90-day regulatory window to mitigate any auto-oxidation risks.

Disposal Workflow Visualization

The following diagram illustrates the logical progression of 2-(Methoxymethyl)pyrimidin-5-ol from the point of waste generation to its final regulatory-compliant destruction.

G Start Waste Generation: 2-(Methoxymethyl)pyrimidin-5-ol Segregation Chemical Segregation (Non-Halogenated Organic) Start->Segregation Identify waste stream Container Seal in Compatible HDPE Container Segregation->Container Transfer safely Labeling RCRA Hazardous Waste Labeling Container->Labeling Apply EPA labels Storage Satellite Accumulation Area (SAA) Labeling->Storage Store < 90 days Transport Licensed HazMat Transport Storage->Transport Vendor pickup Incineration High-Temp Incineration (>1000°C) for NOx Control Transport->Incineration Final destruction

Workflow for the proper segregation, storage, and thermal destruction of pyrimidine derivative waste.

Step-by-Step Disposal Methodology

This self-validating protocol ensures that every step of the disposal process contains an inherent safety check, preventing downstream logistical failures.

Step 1: Personal Protective Equipment (PPE) & Engineering Controls

Before handling the waste, establish a secure perimeter using a certified chemical fume hood to prevent inhalation of airborne particulates[3].

  • Eye Protection: ANSI Z87.1 compliant safety goggles.

  • Hand Protection: Double-gloving with nitrile gloves (minimum 5 mil thickness). Inspect gloves for micro-tears before proceeding[4].

  • Body Protection: Flame-resistant laboratory coat and closed-toe footwear.

Step 2: Segregation and Containerization
  • Action: Transfer the 2-(Methoxymethyl)pyrimidin-5-ol waste into a chemically compatible, high-density polyethylene (HDPE) or glass waste container.

  • Causality Check: Ensure the container is strictly designated for Non-Halogenated Organic Waste . Mixing this compound with halogenated waste (e.g., chloroform, dichloromethane) complicates the incineration process and drastically increases the cost of disposal by requiring different scrubber systems at the incineration plant.

  • Validation: The container must have a tightly fitting, leak-proof screw cap. Do not use parafilm as a primary seal for hazardous waste.

Step 3: RCRA Labeling and SAA Storage
  • Action: Immediately affix a standard Hazardous Waste label to the container. The label must explicitly list "2-(Methoxymethyl)pyrimidin-5-ol" and flag the primary hazard (e.g., "Toxic" or "Irritant").

  • Action: Move the container to the laboratory's designated Satellite Accumulation Area (SAA).

  • Validation: Under EPA regulations, the SAA must be at or near the point of generation and under the control of the operator. The accumulation start date must be clearly written on the label the moment the first drop/grain of waste enters the container.

Step 4: Final Transport and High-Temperature Incineration
  • Action: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a centralized storage facility before the 90-day accumulation limit expires.

  • Action: EHS will contract a licensed hazardous waste vendor to transport the material to an EPA-permitted thermal treatment facility.

  • Causality Check: The facility will subject the waste to a combustion zone temperature of >1000°C with 150% excess air[2]. This specific thermodynamic environment guarantees a 99.99% Destruction and Removal Efficiency (DRE) of the pyrimidine ring, converting it safely into N₂, CO₂, and H₂O vapor rather than hazardous NOx emissions[2].

Spill Response & Decontamination Protocol

In the event of an accidental release of 2-(Methoxymethyl)pyrimidin-5-ol during the disposal process, execute the following immediate actions:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity and ensure the laboratory's HVAC system is functioning properly to exhaust any aerosolized particulates[4].

  • Containment: Do not sweep dry powders, as this generates hazardous aerosols. Instead, gently cover the spill with a damp, inert absorbent pad or carefully apply a mist of water to suppress dust[5].

  • Collection: Using non-sparking tools, scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a mixture of water and a mild detergent, followed by an alcohol wipe (e.g., isopropanol) to remove any residual organic residue[4]. Dispose of all cleaning materials (wipes, gloves) in the same hazardous waste container as the spill material[5].

References

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs". United States Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Guidelines for Cytotoxic (Antineoplastic) Drugs". United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration". EPA Official Guidelines. Available at: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-(Methoxymethyl)pyrimidin-5-ol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-(Methoxymethyl)pyrimidin-5-ol (CAS No. 1400807-88-6).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-(Methoxymethyl)pyrimidin-5-ol (CAS No. 1400807-88-6). The following protocols are designed to ensure a safe laboratory environment by establishing clear, actionable steps for personal protection, operational workflow, and proper disposal. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, the guidance herein is synthesized from established safety data for this chemical and best practices for handling analogous pyrimidine derivatives.

The foundational principle of this guide is a proactive approach to risk mitigation. 2-(Methoxymethyl)pyrimidin-5-ol is a compound that demands respect and careful handling. The information provided is intended to empower researchers to work confidently and safely, minimizing exposure risks to themselves and their colleagues.

Understanding the Risks: Hazard Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(Methoxymethyl)pyrimidin-5-ol is classified with the signal word "Warning" and is associated with the following hazards[1][2]:

Hazard StatementGHS CodeDescription
Harmful if swallowedH302Ingestion of the substance can lead to adverse health effects.
Causes skin irritationH315Direct contact with the skin can cause irritation.
Causes serious eye irritationH319Direct contact with the eyes can cause significant irritation.
May cause respiratory irritationH335Inhalation of dust or fumes may irritate the respiratory tract.

Given these hazards, a multi-faceted personal protective equipment (PPE) strategy is not merely recommended; it is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with 2-(Methoxymethyl)pyrimidin-5-ol. The following table outlines the minimum required PPE, with the rationale for each selection rooted in the compound's known hazards.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields. A face shield is recommended when handling larger quantities.Protects against splashes and airborne particles, directly addressing the H319 "Causes serious eye irritation" hazard.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Prevents skin contact, mitigating the H315 "Causes skin irritation" hazard. Gloves must be inspected before use and disposed of properly after handling the compound.
Skin Protection A laboratory coat and long-sleeved clothing.Minimizes the risk of accidental skin exposure.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[3]Reduces the risk of inhalation, addressing the H335 "May cause respiratory irritation" hazard.
Step-by-Step Guide to Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap with the cuffs of your lab coat.

  • Eye Protection: Put on your safety goggles or glasses.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the appropriate hazardous waste container.

  • Lab Coat: Remove your lab coat by folding it inward to contain any potential contamination and store it in a designated area or dispose of it if it is single-use.

  • Eye Protection: Remove your eye protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-(Methoxymethyl)pyrimidin-5-ol at every stage is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the packaging for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures are between 2-8°C or at a controlled room temperature[1][2].

Handling and Use
  • Location: All handling of 2-(Methoxymethyl)pyrimidin-5-ol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[3].

  • Engineering Controls: Ensure that safety showers and eyewash stations are readily accessible and in good working order[3].

  • Quantities: Use the smallest amount of the chemical necessary for the experiment to minimize waste and potential exposure.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn[3].

Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Evacuation: Evacuate all non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Waste: All materials used for cleanup should be disposed of as hazardous waste.

Disposal

All waste containing 2-(Methoxymethyl)pyrimidin-5-ol must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including empty containers, contaminated PPE, and cleanup materials, in a designated, clearly labeled, and sealed container.

  • Disposal Method: The recommended method for disposal of similar pyrimidine derivatives is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[3].

  • Regulations: Always adhere to all federal, state, and local environmental regulations for hazardous waste disposal.

Workflow for Safe Handling and Emergency Response

The following diagram illustrates the decision-making process and workflow for safely handling 2-(Methoxymethyl)pyrimidin-5-ol.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_exposure_response Exposure Response prep_start Start: Handling 2-(Methoxymethyl)pyrimidin-5-ol review_sds Review available Safety Information & GHS Hazards prep_start->review_sds don_ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat review_sds->don_ppe work_in_hood Work in a Chemical Fume Hood don_ppe->work_in_hood use_min_quantity Use Minimum Necessary Quantity work_in_hood->use_min_quantity spill Spill Occurs work_in_hood->spill Potential Incident exposure Exposure Occurs work_in_hood->exposure dispose_waste Dispose of Waste in Labeled Hazardous Waste Container use_min_quantity->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands evacuate_spill Evacuate Area spill->evacuate_spill remove_from_source Remove from Source of Exposure exposure->remove_from_source contain_spill Contain Spill (avoiding dust) evacuate_spill->contain_spill clean_spill Clean & Decontaminate Area contain_spill->clean_spill dispose_spill_waste Dispose of Cleanup Materials as Hazardous Waste clean_spill->dispose_spill_waste flush_area Flush Affected Area (Eyes: 15 mins, Skin: Soap & Water) remove_from_source->flush_area seek_medical Seek Immediate Medical Attention flush_area->seek_medical

Caption: Workflow for handling 2-(Methoxymethyl)pyrimidin-5-ol.

Conclusion

The safe handling of 2-(Methoxymethyl)pyrimidin-5-ol is achievable through a combination of understanding its hazards, diligent use of personal protective equipment, and adherence to a robust operational plan. By integrating these principles into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of all personnel.

References

  • Material Safety Data Sheet for 2-Methoxymethyl-pyrimidin-4-ylamine. (n.d.). J & W PharmLab, LLC.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.